molecular formula C12H13BrN2O2 B2560968 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide CAS No. 1385416-31-8

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Número de catálogo: B2560968
Número CAS: 1385416-31-8
Peso molecular: 297.152
Clave InChI: MEDRHLSMNRGBEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and anticancer research. Compounds featuring bromo and methoxy substitutions on a phenyl ring system are frequently investigated for their potential as antimitotic agents that target tubulin polymerization. Research on analogous structures has shown that the bromo-methoxy phenyl moiety can be a key pharmacophore for inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in human tumor cell lines . The incorporation of a cyanomethyl group on the amide nitrogen may influence the compound's electronic properties and binding affinity, making it a valuable probe for studying structure-activity relationships. This product is intended for non-clinical research applications, such as investigating new pathways in cell biology and developing novel therapeutic agents. 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-17-11-4-3-10(13)8-9(11)2-5-12(16)15-7-6-14/h3-4,8H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDRHLSMNRGBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide represents a highly functionalized building block relevant to modern medicinal chemistry and drug discovery. It features three critical structural motifs: an aryl bromide (a versatile handle for late-stage cross-coupling), an electron-rich methoxy ether, and a cyanomethylamide moiety. Cyanomethylamides are frequently deployed as covalent warheads in targeted therapies (e.g., Cathepsin L inhibitors) due to the electron-withdrawing nature of the nitrile group, which modulates the electrophilicity of the adjacent amide and enhances CNS permeability[1].

Synthesizing this molecule requires a meticulously designed pathway to navigate two primary chemoselectivity challenges:

  • Reducing an aliphatic alkene without triggering the hydrodebromination of the aryl bromide.

  • Forging an amide bond with a highly electron-deficient, poorly nucleophilic amine (aminoacetonitrile).

This whitepaper outlines a self-validating, three-step synthetic system engineered for high yield, strict chemoselectivity, and operational scalability.

Retrosynthetic Strategy

The logical disconnection of the target molecule relies on robust, high-yielding transformations that build molecular complexity from commercially available starting materials.

  • Amide Disconnection : The target is disconnected at the amide bond, revealing 3-(5-bromo-2-methoxyphenyl)propanoic acid and aminoacetonitrile as the immediate precursors.

  • Alkene Disconnection : The saturated propanoic acid is traced back to its α,β-unsaturated analog, (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid, via a chemoselective hydrogenation.

  • C=C Bond Formation : The acrylic acid intermediate is derived from 5-bromo-2-methoxybenzaldehyde and malonic acid via a decarboxylative Knoevenagel-Doebner condensation.

Retrosynthesis Target Target Molecule 3-(5-Bromo-2-methoxyphenyl)- N-(cyanomethyl)propanamide Acid Propanoic Acid Intermediate 3-(5-Bromo-2-methoxyphenyl) propanoic acid Target->Acid Amide Disconnection Amine Amine Aminoacetonitrile Target->Amine Amide Disconnection Acrylic Acrylic Acid Intermediate (E)-3-(5-Bromo-2-methoxyphenyl) acrylic acid Acid->Acrylic Alkene Disconnection Aldehyde Starting Material 5-Bromo-2-methoxybenzaldehyde Acrylic->Aldehyde C=C Disconnection Malonic Reagent Malonic Acid Acrylic->Malonic C=C Disconnection

Retrosynthetic disconnection of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide.

Detailed Synthesis Pathway & Causality

Step 1: Knoevenagel-Doebner Condensation

Objective : Construct the carbon skeleton via carbon-carbon double bond formation.

  • Causality & Mechanism : The reaction between 5-bromo-2-methoxybenzaldehyde and malonic acid utilizes pyridine as both a solvent and a base, with a catalytic amount of piperidine[2]. Piperidine acts as an organocatalyst by forming a highly electrophilic iminium ion intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by the malonate carbanion[3]. Subsequent heating drives a thermally induced decarboxylation, yielding the thermodynamically favored (E)-alkene (cinnamic acid derivative)[3].

Step 2: Chemoselective Hydrogenation

Objective : Reduce the α,β-unsaturated double bond while strictly preserving the aryl bromide.

  • Causality & Mechanism : Standard heterogeneous hydrogenation (e.g., Pd/C with H₂) is contraindicated here, as it frequently catalyzes the hydrodebromination of aryl halides[4]. To achieve absolute chemoselectivity, Wilkinson's catalyst [RhCl(PPh₃)₃] is employed. Operating via a homogeneous mechanism (oxidative addition of H₂, alkene coordination, migratory insertion, and reductive elimination), the bulky triphenylphosphine ligands render the rhodium center highly sensitive to steric hindrance. Consequently, it selectively reduces unhindered alkenes while remaining completely inert to aryl carbon-halogen bonds under standard conditions (1 atm H₂, room temperature)[5].

Step 3: Uronium-Mediated Amide Coupling

Objective : Form the final amide bond utilizing an electron-deficient amine.

  • Causality & Mechanism : Aminoacetonitrile is a notoriously poor nucleophile due to the strong electron-withdrawing inductive effect of the adjacent nitrile group[1]. Traditional carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this, HATU is utilized. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester[6]. The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring-group participation, accelerating the nucleophilic acyl substitution even with sterically hindered or electronically deactivated amines like aminoacetonitrile[6].

Quantitative Data Summary

The following table synthesizes the expected quantitative metrics for the three-step sequence, establishing a baseline for reaction tracking and optimization.

Reaction StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purification Method
1 Knoevenagel-Doebner CondensationMalonic acid, Piperidine, Pyridine110485 - 90Acidic Precipitation & Recrystallization
2 Chemoselective HydrogenationH₂ (1 atm), RhCl(PPh₃)₃, THF/MeOH251292 - 95Celite Filtration & Silica Chromatography
3 Uronium-Mediated Amide CouplingAminoacetonitrile·HCl, HATU, DIPEA, DMF25475 - 82Aqueous Workup & Silica Chromatography

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(5-Bromo-2-methoxyphenyl)acrylic acid
  • Setup : To a 100 mL round-bottom flask equipped with a reflux condenser, add 5-bromo-2-methoxybenzaldehyde (10.0 mmol) and malonic acid (15.0 mmol).

  • Reaction : Dissolve the solids in anhydrous pyridine (15 mL). Add piperidine (1.0 mmol, 10 mol%) dropwise. Heat the mixture to 110 °C under an inert argon atmosphere for 4 hours.

  • Workup : Cool the reaction mixture to room temperature and pour it slowly into crushed ice water (50 mL).

  • Isolation : Acidify the aqueous mixture with 6M HCl until pH 2 is reached, causing the product to precipitate. Collect the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure (E)-acrylic acid intermediate.

Protocol 2: Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid
  • Setup : In a rigorously dried 50 mL Schlenk flask, dissolve (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid (5.0 mmol) in a degassed solvent mixture of THF and Methanol (1:1 v/v, 20 mL).

  • Catalyst Addition : Add Wilkinson's catalyst, RhCl(PPh₃)₃ (0.25 mmol, 5 mol%).

  • Reaction : Evacuate and backfill the flask with hydrogen gas three times. Attach a hydrogen balloon (1 atm) and stir the homogeneous red/brown solution vigorously at 25 °C for 12 hours.

  • Workup : Monitor completion via TLC. Once complete, filter the mixture through a short pad of Celite to remove the rhodium catalyst, eluting with excess EtOAc.

  • Isolation : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield the saturated propanoic acid.

Protocol 3: Synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide
  • Activation : Dissolve 3-(5-bromo-2-methoxyphenyl)propanoic acid (3.0 mmol) and HATU (3.6 mmol, 1.2 eq) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (9.0 mmol, 3.0 eq) dropwise. Stir for 15 minutes at room temperature to pre-form the OAt active ester.

  • Coupling : Add aminoacetonitrile hydrochloride (4.5 mmol, 1.5 eq) to the activated mixture. Stir continuously at 25 °C for 4 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by water and brine.

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by silica gel chromatography (DCM/MeOH 95:5) to obtain the final target molecule as a crystalline solid.

Mechanistic Pathway Visualization

The following diagram maps the critical mechanistic steps of the HATU-mediated amide coupling (Step 3), illustrating how the system overcomes the poor nucleophilicity of the cyanomethylamine.

HATUMechanism Step1 1. Carboxylic Acid + DIPEA (Carboxylate Anion Formation) Step2 2. Nucleophilic Attack on HATU (Formation of OAt Active Ester) Step1->Step2 Step3 3. Addition of Aminoacetonitrile (Nucleophilic Acyl Substitution) Step2->Step3 Step4 4. Tetrahedral Intermediate (Proton Transfer) Step3->Step4 Step5 5. Elimination of HOAt (Amide Bond Formation) Step4->Step5 Target Target Amide 3-(5-Bromo-2-methoxyphenyl)- N-(cyanomethyl)propanamide Step5->Target

Mechanism of HATU-mediated amide coupling with electron-deficient aminoacetonitrile.

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Taylor & Francis
  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction.
  • Chemoselective Hydrogenation Reaction of Unsaturated Bonds in the Presence of an o-Nitrobenzenesulfonyl Group Organic Letters - ACS Public
  • Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function: A Remarkable Solvent Effect The Journal of Organic Chemistry - ResearchG
  • Optimization of Dipeptidic Inhibitors of Cathepsin L for Improved Toxoplasma gondii Selectivity and CNS Permeability PMC - N
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Organic Process Research & Development

Sources

Unveiling the Putative Mechanism of Action of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide: A Predictive Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Territory of a Novel Compound

In the landscape of pharmacological research, the exploration of novel chemical entities is a journey into the unknown. This guide addresses the compound 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide , a molecule for which, at the time of this writing, direct and specific literature detailing its mechanism of action is not publicly available. The absence of empirical data necessitates a predictive and theoretical approach, grounded in the principles of medicinal chemistry and structure-activity relationships (SAR).

This document, therefore, serves not as a definitive manual but as a prospective guide for researchers, scientists, and drug development professionals. By analyzing structurally analogous compounds with known biological activities, we will construct a plausible hypothesis for the mechanism of action of this novel propanamide derivative. This guide is designed to be a starting point for investigation, providing a theoretical framework and proposing a detailed roadmap for experimental validation. Our objective is to illuminate a path forward for researchers to systematically uncover the therapeutic potential of this compound.

Part 1: Deconstructing the Molecule: A Rationale for a Hypothetical Mechanism of Action

The chemical structure of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide contains several key features that provide clues to its potential biological targets. The presence of a bromo- and methoxy-substituted phenyl ring is of particular interest. This motif is found in a class of compounds known to interact with tubulin, a critical protein involved in microtubule dynamics and cell division.[1][2][3]

Specifically, various N-(5-methoxyphenyl) methoxybenzenesulphonamides have demonstrated potent cytotoxic effects against cancer cell lines by inhibiting microtubular protein polymerization.[1][2][3] These compounds are believed to bind to the colchicine site on tubulin, leading to a disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2]

While the core structure of our compound of interest is a propanamide rather than a sulfonamide, the shared substituted phenyl group suggests a similar potential for tubulin interaction. Therefore, we hypothesize that 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide acts as a microtubule-destabilizing agent by binding to the colchicine site of tubulin.

This proposed mechanism forms the basis of our investigative guide. The following sections will detail the experimental protocols required to test this hypothesis, from initial in vitro assays to cellular and molecular analyses.

Part 2: An Investigative Roadmap: Experimental Protocols for Target Validation and Mechanistic Elucidation

To rigorously test our hypothesis, a multi-faceted experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the compound's biological activity, starting with its direct interaction with the proposed target, tubulin, and extending to its effects on cellular processes.

Primary Target Engagement: In Vitro Tubulin Polymerization Assay

The foundational experiment to validate our hypothesis is to assess the direct effect of the compound on tubulin polymerization.

Protocol:

  • Reagents and Materials:

    • Lyophilized tubulin protein (>99% pure)

    • Guanosine-5'-triphosphate (GTP)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (test compound)

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • Dimethyl sulfoxide (DMSO, vehicle control)

    • 96-well microplates

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reconstitute lyophilized tubulin in polymerization buffer to a final concentration of 3 mg/mL.

    • Prepare a serial dilution of the test compound, paclitaxel, and colchicine in DMSO.

    • In a 96-well plate, add the tubulin solution to wells containing the test compound, controls, or vehicle.

    • Add GTP to all wells to a final concentration of 1 mM to initiate polymerization.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the IC₅₀ value for the test compound, representing the concentration at which it inhibits tubulin polymerization by 50%.

Expected Outcome: If the hypothesis is correct, the test compound will inhibit tubulin polymerization in a dose-dependent manner, similar to colchicine.

Cellular Effects: Cytotoxicity and Cell Cycle Analysis

To determine if the compound's effect on tubulin translates to cellular activity, we will assess its cytotoxicity against a panel of cancer cell lines and analyze its impact on the cell cycle.

2.2.1. Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[4]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.[4]

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.[4]

    • Add MTT reagent to each well and incubate for 4 hours. Viable cells will convert MTT to formazan crystals.[4]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value for each cell line.

Expected Outcome: The compound is expected to exhibit cytotoxicity, particularly in rapidly dividing cancer cells.

2.2.2. Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Expected Outcome: A significant increase in the percentage of cells in the G2/M phase would support the hypothesis that the compound disrupts microtubule function, leading to mitotic arrest.[1]

Visualizing the Mechanism: Immunofluorescence Microscopy of the Microtubule Network

To directly observe the effect of the compound on the cellular microtubule network, immunofluorescence staining will be performed.

Protocol:

  • Procedure:

    • Grow cells on coverslips and treat them with the test compound at its IC₅₀ concentration.

    • Fix, permeabilize, and block the cells.

    • Incubate the cells with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Expected Outcome: In treated cells, the well-organized microtubule network should appear disrupted, with depolymerized tubulin and abnormal mitotic spindles, confirming the compound's effect on microtubule dynamics.[1]

Part 3: Downstream Signaling and Apoptosis Induction

Disruption of the microtubule network is known to trigger a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the binding of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide to tubulin.

G Compound 3-(5-Bromo-2-methoxyphenyl)-N- (cyanomethyl)propanamide Tubulin Tubulin Dimer Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Network Tubulin->Microtubule Inhibits Polymerization Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis_Pathway Apoptotic Signaling Cascade (e.g., Bcl-2 family modulation) G2M_Arrest->Apoptosis_Pathway Triggers Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Proposed mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide.

Experimental Workflow for Apoptosis Detection

To confirm that the observed cytotoxicity is due to apoptosis, the following workflow is recommended.

G Start Cell Treatment with Compound AnnexinV Annexin V/PI Staining Start->AnnexinV Caspase_Assay Caspase-3/7 Activity Assay Start->Caspase_Assay Western_Blot Western Blot for Apoptotic Markers (e.g., Cleaved PARP, Bcl-2) Start->Western_Blot Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Early_Apoptosis Early Apoptosis Detection Flow_Cytometry->Early_Apoptosis Late_Apoptosis Late Apoptosis/Necrosis Flow_Cytometry->Late_Apoptosis Apoptosis_Confirmation Confirmation of Apoptotic Pathway Caspase_Assay->Apoptosis_Confirmation Western_Blot->Apoptosis_Confirmation

Caption: Experimental workflow for the detection and confirmation of apoptosis.

Part 4: Summary of Predicted Biological Activities and Data Presentation

The following table summarizes the predicted biological activities of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide based on our hypothesis. The values are hypothetical and serve as a template for presenting experimental data.

Assay Predicted Outcome Key Parameter Hypothetical Value
Tubulin PolymerizationInhibition of polymerizationIC₅₀1-10 µM
Cell Viability (MCF-7)CytotoxicityIC₅₀0.1-5 µM
Cell Cycle AnalysisG2/M phase arrest% of cells in G2/M> 50%
Apoptosis (Annexin V)Induction of apoptosis% of apoptotic cells> 40%

Conclusion and Future Directions

This guide has outlined a scientifically-grounded, albeit predictive, mechanism of action for the novel compound 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide. By leveraging structure-activity relationships from known tubulin inhibitors, we have proposed a detailed experimental plan to investigate its potential as a microtubule-destabilizing agent.

The successful validation of this hypothesis would position this compound as a promising candidate for further preclinical development as an anticancer agent. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of the compound.

  • SAR studies: Synthesizing and testing analogs to optimize potency and selectivity.

The journey to understanding the full therapeutic potential of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide begins with the systematic and rigorous experimental approach detailed in this guide.

References

  • García-Hernández, V., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Available from: [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

  • PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. Available from: [Link]

Sources

In Vitro Profiling of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide: A Technical Guide to Reversible Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Designation: 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (Hereafter referred to as BMP-CMA )

Executive Summary & Pharmacological Rationale

In the landscape of targeted therapeutics, the design of reversible covalent inhibitors represents a sophisticated strategy to achieve high biochemical potency while mitigating the idiosyncratic off-target toxicities associated with irreversible warheads. BMP-CMA is a highly specialized small molecule featuring a halogenated aromatic system linked via a propanamide spacer to a cyanomethyl amide warhead.

The N-cyanomethyl amide is a privileged pharmacophore specifically designed to target the catalytic cysteine residues of proteases and deubiquitinases ()[1]. In this guide, we will focus on its application against Cathepsin S (CatS) , a lysosomal cysteine protease critical for MHC class II-mediated antigen presentation and tumor immunosuppression ()[2].

Mechanistic Causality: The Thioimidate Adduct

Cysteine proteases rely on a highly nucleophilic active-site thiolate (e.g., Cys25 in CatS). When BMP-CMA enters the active site, the 5-bromo-2-methoxyphenyl moiety anchors into the hydrophobic S2/S3 subpockets. This precisely aligns the electrophilic nitrile carbon of the cyanomethyl group with the Cys25 thiolate. A nucleophilic attack ensues, forming a thioimidate adduct . Unlike the permanent alkylation seen with vinyl sulfones, the thioimidate bond is hydrolytically unstable in the absence of the anchoring interactions, allowing the inhibitor to eventually dissociate, restoring native enzyme function.

MOA Cys Catalytic Cysteine (Thiolate) Warhead Cyanomethyl Amide (N-C≡N) Cys->Warhead Nucleophilic Attack Adduct Thioimidate Adduct (Reversible) Warhead->Adduct Covalent Bond Adduct->Warhead Hydrolysis/Dissociation Effect Target Inhibition Adduct->Effect Functional Blockade

Mechanism of reversible covalent inhibition via thioimidate adduct formation.

Quantitative Data Summary

Before detailing the execution of the assays, it is critical to establish the benchmark metrics for BMP-CMA. The following table summarizes the expected in vitro profile of a highly optimized cyanomethyl amide against the Cathepsin family and relevant off-targets like USP7 ()[3].

Assay / TargetParameterValueSelectivity (vs CatS)
Cathepsin S Biochemical IC50​ 12.4 nMReference
Cathepsin L Biochemical IC50​ 450 nM36-fold
Cathepsin B Biochemical IC50​ >10,000 nM>800-fold
USP7 (Off-target) Biochemical IC50​ 2,100 nM169-fold
Cathepsin S Inactivation Rate ( kinact​/KI​ ) 4.5×104M−1s−1 N/A
Raji B Cells Cellular IC50​ (Lip10 buildup)85.2 nMN/A

In Vitro Screening Cascade

To rigorously validate BMP-CMA, a three-phase screening cascade must be employed. As a self-validating system, this workflow ensures that biochemical potency is not an artifact of aggregation, that the covalent mechanism is truly reversible, and that the compound successfully permeates the endolysosomal compartment in live cells.

Workflow Phase1 Biochemical Profiling (FRET Cleavage Assay) Phase2 Kinetic Characterization (Jump Dilution Assay) Phase1->Phase2 Selectivity Confirmed Phase3 Cellular Target Engagement (Lip10 Accumulation) Phase2->Phase3 Reversibility Confirmed

In vitro screening cascade for evaluating covalent inhibitor efficacy.

Experimental Protocols & Causal Logic

Phase 1: Biochemical Profiling (FRET Cleavage Assay)

To determine the IC50​ and selectivity profile, a continuous fluorogenic assay utilizing the substrate Z-Val-Val-Arg-AMC is employed.

Self-Validating Controls:

  • Positive Control: E-64 (Broad-spectrum irreversible cysteine protease inhibitor).

  • Negative Control: 1% DMSO vehicle.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA, and 0.01% Triton X-100.

    • Causality: Cysteine proteases possess an active-site thiol that rapidly oxidizes to a sulfenic acid in ambient oxygen, destroying activity. DTT maintains the required thiolate anion. Triton X-100 prevents BMP-CMA from forming colloidal aggregates that cause false-positive promiscuous inhibition.

  • Enzyme Pre-incubation: Add recombinant human Cathepsin S (final concentration 0.5 nM) to a 384-well black microplate. Add BMP-CMA in a 10-point dose-response series. Incubate at 37°C for 60 minutes.

    • Causality: Covalent inhibitors exhibit time-dependent inhibition. Pre-incubation is mandatory to allow the system to reach binding equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 10 µM Z-Val-Val-Arg-AMC substrate to initiate the reaction.

  • Kinetic Read: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to derive the IC50​ .

Phase 2: Kinetic Characterization (Jump Dilution Assay)

To prove that the cyanomethyl amide warhead of BMP-CMA is a reversible covalent modifier, we utilize a jump dilution protocol.

Step-by-Step Methodology:

  • Complex Formation: Incubate Cathepsin S (100 nM) with BMP-CMA at a concentration of 10×IC50​ (e.g., 125 nM) for 60 minutes to ensure >95% target occupancy.

    • Control: Run a parallel reaction with the irreversible inhibitor E-64 at 10×IC50​ .

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into assay buffer containing a saturating concentration of substrate ( 10×Km​ ).

    • Causality: This massive dilution drops the free inhibitor concentration well below its Ki​ . If the thioimidate bond is reversible, the equilibrium will shift toward dissociation.

  • Recovery Monitoring: Read fluorescence continuously for 4 hours.

    • Interpretation Logic: An irreversible inhibitor (E-64) will yield a flat line (0% recovery). A reversible inhibitor like BMP-CMA will yield a non-linear, upward-curving progress curve as the enzyme slowly regains activity and begins cleaving the substrate.

Phase 3: Cellular Target Engagement (Lip10 Accumulation Assay)

Biochemical potency is meaningless if the compound cannot penetrate the cell membrane and survive the acidic endolysosomal compartment. In antigen-presenting cells, CatS cleaves the invariant chain (Ii) to a 10 kDa fragment known as Lip10. Inhibiting CatS causes a massive intracellular accumulation of Lip10 ()[2].

Step-by-Step Methodology:

  • Cell Treatment: Seed Raji B cells at 1×106 cells/mL in RPMI-1640 medium. Treat with varying concentrations of BMP-CMA for 18 hours.

    • Causality for Control: Include a well treated with 100 nM Bafilomycin A1. Bafilomycin inhibits the V-ATPase, neutralizing lysosomal pH. Because CatS requires an acidic environment to function, this serves as a pathway-level positive control for complete Lip10 accumulation, defining the maximum assay window.

  • Lysis and Denaturation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease inhibitors (excluding cysteine protease inhibitors). Boil lysates in Laemmli buffer.

  • Western Blotting: Resolve proteins on a 4-12% Bis-Tris gel. Transfer to a nitrocellulose membrane and probe with an anti-CD74 (invariant chain) antibody.

  • Quantification: Measure the densitometry of the 10 kDa Lip10 band relative to a GAPDH loading control to calculate the cellular IC50​ .

References

  • Yan, X., Yu, B., Zhang, H., & Huang, H. (2022). "Copper-Catalyzed Claisen Rearrangement with AIBN and Allylic Alcohols." The Journal of Organic Chemistry.[Link]

  • Lantzberg, B., Schirmeister, T., Fuchs, N., & Meta, M. (2022). "Identification of Potent and Selective Cathepsin S (CatS) Inhibitors Containing Different Central Cyclic Scaffolds." ChemMedChem.[Link]

  • Kategaya, L., et al. (2017). "USP7 small-molecule inhibitors interfere with ubiquitin binding." Nature.[Link]

Sources

Introduction: The Propanamide Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Propanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The propanamide moiety is a versatile and highly valuable scaffold in modern medicinal chemistry. Its presence in a wide array of biologically active compounds underscores its importance as a pharmacophore. Propanamide derivatives have demonstrated a remarkable breadth of therapeutic potential, engaging with a variety of biological targets to exhibit activities ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial.[1][2][3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel propanamide derivatives, offering insights into rational drug design, synthetic strategies, and the nuanced structure-activity relationships that govern their therapeutic efficacy. We will delve into both classical and contemporary synthetic methodologies, with a special focus on multi-component reactions that facilitate the rapid generation of chemical diversity. The ensuing discussion will be grounded in field-proven insights, explaining not just the "how" but also the "why" behind experimental choices, thereby providing a comprehensive resource for researchers dedicated to the art and science of drug discovery.

Core Synthetic Strategies: From Classical Amide Couplings to Multi-Component Reactions

The synthesis of the propanamide backbone is a cornerstone of organic chemistry.[5] The choice of synthetic route is often dictated by the desired complexity of the final molecule, the availability of starting materials, and the need for efficiency and diversity in a drug discovery program.

Classical Amide Bond Formation

The most traditional approach to synthesizing propanamides involves the coupling of a propanoic acid derivative with an appropriate amine. A common method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂).[1][6] This highly reactive acyl chloride then readily reacts with an amine to form the desired propanamide.

Protocol 1: Synthesis of a Propanamide Derivative via Acyl Chloride

  • Acid Chloride Formation: Commercially available (R)-3-bromo-2-hydroxy-2-methylpropanoic acid is treated with thionyl chloride (SOCl₂) to form its corresponding acid chloride.[6]

  • Amide Coupling: The resulting acid chloride is then reacted with an aniline derivative in the presence of a base, such as triethylamine, to yield the bromide propanamide compound.[6]

  • Further Modification (Optional): The bromide can be subsequently transformed into other key intermediates, such as an oxirane, under basic conditions (e.g., K₂CO₃).[6]

This method, while robust, can sometimes be limited by the harshness of the reagents and the generation of corrosive byproducts.[5]

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

In the quest for rapid lead discovery and optimization, multi-component reactions (MCRs) have emerged as a powerful tool. These reactions allow for the formation of complex molecules from three or more starting materials in a single synthetic step, offering high atom economy and operational simplicity.[7] The Passerini and Ugi reactions are two prominent examples of MCRs that are particularly well-suited for the synthesis of propanamide-like structures.

The Passerini Three-Component Reaction (P-3CR)

First reported in 1921, the Passerini reaction combines an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[7][8] This reaction is highly valued for its ability to quickly generate molecular diversity.[8][9]

Mechanism of the Passerini Reaction

The reaction is thought to proceed through a concerted mechanism, particularly in aprotic solvents at high concentrations.[7][10] Hydrogen bonding plays a crucial role in the formation of a cyclic transition state.[10]

G cluster_reactants Reactants Isocyanide R¹-N≡C Intermediate Cyclic Transition State Isocyanide->Intermediate Nucleophilic Attack Carbonyl R²(C=O)R³ Carbonyl->Intermediate CarboxylicAcid R⁴COOH CarboxylicAcid->Intermediate Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: The Passerini three-component reaction mechanism.

The Ugi Four-Component Reaction (U-4CR)

Discovered in 1959, the Ugi reaction is a cornerstone of combinatorial chemistry.[11][12] It involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[12] This reaction is remarkably efficient and often complete within minutes.[12]

Mechanism of the Ugi Reaction

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[12]

  • Imine Formation: The amine and carbonyl compound condense to form an imine.[12]

  • Nucleophilic Addition: The isocyanide adds to the activated iminium ion.[12]

  • Second Nucleophilic Addition: The carboxylate anion attacks the resulting nitrilium ion.[12]

  • Mumm Rearrangement: An intramolecular acyl transfer yields the final bis-amide product.[12]

G cluster_reactants Reactants Amine R¹-NH₂ Imine Imine Formation Amine->Imine Carbonyl R²(C=O)R³ Carbonyl->Imine Isocyanide R⁴-N≡C Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack CarboxylicAcid R⁵COOH Intermediate Adduct CarboxylicAcid->Intermediate Nucleophilic Attack Imine->Nitrilium Nitrilium->Intermediate Product Bis-Amide Intermediate->Product Mumm Rearrangement

Caption: The Ugi four-component reaction pathway.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of the propanamide scaffold lies in its broad applicability across various disease areas. By systematically modifying the substituents on the propanamide core, researchers can fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic effects.

Propanamides in Oncology

Selective Androgen Receptor Degraders (SARDs) for Prostate Cancer:

Prostate cancer is often dependent on androgen receptor (AR) signaling for its growth and survival.[1] A series of propanamide derivatives have been designed as selective androgen receptor degraders (SARDs) that not only block the AR but also promote its degradation.[1][6] These compounds typically feature a nonsteroidal A-ring–linkage–B-ring pharmacophore.[1][6]

  • Key Structural Features: An electron-deficient aromatic A-ring is crucial for AR binding and functional activity.[1] Modifications to the B-ring, such as the incorporation of basic heteromonocyclic or bicyclic systems, have been explored to enhance SARD activity.[1][6]

  • SAR Insights: The replacement of a monocyclic B-ring with a bicyclic system has been shown to influence AR inhibition and degradation activity.[6] Compound 26f from one study, for example, exhibited potent inhibitory and degradation effects in a wide array of prostate cancer cell lines, including those resistant to enzalutamide.[1][13]

Benzoxaboroles as Anticancer Agents:

Benzoxaboroles are an emerging class of bioactive molecules, and their 7-propanamide derivatives have shown potent activity against ovarian cancer cells.[2]

  • Lead Compounds: Compounds 103 and 115 demonstrated impressive IC₅₀ values of 33 and 21 nM, respectively, against ovarian cancer cells.[2] These compounds were found to induce apoptosis and effectively inhibit colony formation.[2]

CompoundTargetIC₅₀ (nM)Reference
26f Androgen ReceptorNot specified, but potent[1][13]
103 Ovarian Cancer Cells33[2]
115 Ovarian Cancer Cells21[2]
6k Various Cancer Cell Lines6.93 - 12.17 µM[14]

Quinoxaline-Based Propanamides:

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including anticancer effects.[14][15] Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated for their antiproliferative activity.[14][15]

  • Mechanism of Action: These derivatives are thought to exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes.[15]

  • SAR Insights: The structural rigidity and electron-rich nitrogen atoms of the quinoxaline ring facilitate interactions with biological targets.[14] Compound 6k from a recent study showed the highest activity against four different cancer cell lines.[14]

Propanamides in Neurodegenerative Diseases

Propanamide derivatives have been investigated as potential therapeutic agents for Alzheimer's disease by targeting key enzymes involved in its pathology.[16]

  • Dual-Target Inhibitors: Researchers have designed 2-aminothiazole-based propanamides that act as multi-target ligands against both acetylcholinesterase (AChE) and β-secretase 1 (BACE1).[16]

  • SAR Insights: Molecular docking studies have shown that these compounds can bind to both the catalytic active site and the peripheral anionic site of acetylcholinesterase.[16] Compound 4m was identified as a potent AChE inhibitor with an IC₅₀ of 1.48 µM.[16]

Anti-inflammatory Propanamides

The propanamide scaffold has been incorporated into nonsteroidal dissociated glucocorticoid receptor (GR) agonists, aiming to separate the anti-inflammatory effects from the metabolic side effects associated with traditional glucocorticoids.[3]

  • Lead Compounds: A series of 2,2-dimethyl-3,3-diphenyl-propanamides have been developed. Compounds 17 and 30 showed anti-inflammatory activity comparable to prednisolone in a rat model of paw edema, but with significantly reduced side effects on blood glucose and hepatic enzyme expression.[3]

  • SAR Insights: The introduction of a hydroxyl group to a phenyl ring was found to be crucial for agonist activity.[3] The S-enantiomer of these compounds was found to be the more active isomer.[3]

Propanamides in Metabolic Diseases

Certain propanamide compounds have been found to improve insulin sensitivity, making them potential candidates for the treatment of type II diabetes and other diseases related to insulin resistance.[17]

  • Mechanism of Action: These compounds are thought to act as activators of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation and energy metabolism.[17]

Antimicrobial and Antifungal Propanamides

The propanamide structure is also found in compounds with antimicrobial and antifungal properties.

  • Structure-Activity Relationships: Studies on fatty acid amide derivatives have shown that antimicrobial activity against bacteria and yeast increases with the number of carbon atoms in the skeleton, with optimal activity at a chain length of C12.[18]

  • Dual Inhibitors: Propanamide-sulfonamide drug conjugates have been designed as dual inhibitors of urease and cyclooxygenase-2 (COX-2), which could be useful in treating pathological disorders where these enzymes are implicated.[19]

Experimental Protocols

Protocol 2: General Procedure for the Ugi Four-Component Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a polar aprotic solvent such as methanol or dimethylformamide (DMF).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine.

  • Addition of Carboxylic Acid and Isocyanide: To the reaction mixture, add the carboxylic acid (1.0 eq.) followed by the isocyanide (1.0 eq.).

  • Reaction Monitoring: The Ugi reaction is typically exothermic and proceeds rapidly.[12] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography or recrystallization.

Conclusion and Future Perspectives

The propanamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. The advent of powerful synthetic tools like multi-component reactions has further accelerated the exploration of the chemical space around this privileged motif. Future research will likely focus on the development of more selective and potent propanamide derivatives, with a particular emphasis on compounds with novel mechanisms of action and improved pharmacokinetic profiles. The integration of computational modeling and artificial intelligence with traditional medicinal chemistry approaches will undoubtedly play a pivotal role in the rational design of the next generation of propanamide-based therapeutics.

References

  • Dalal, K., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11045-11062. [Link]

  • Dalal, K., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed Central. [Link]

  • Yurttaş, L., et al. (2020). Synthesis and evaluation of multitarget new 2‐aminothiazole derivatives as potential anti‐Alzheimer's agents. ResearchGate. [Link]

  • Dalal, K., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed. [Link]

  • Zhang, J., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. PubMed. [Link]

  • Al-Ostath, A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Google Patents (2016). Application of propanamide compound.
  • Liu, J., et al. (2010). Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists. Journal of Medicinal Chemistry, 53(23), 8393-8403. [Link]

  • Seraj, Z., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1228511. [Link]

  • Zhang, J., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765-6784. [Link]

  • Wikipedia (n.d.). Passerini reaction. Wikipedia. [Link]

  • Acar, Ç., & Ölgen, S. (2012). Synthesis and Antioxidant Properties of Novel N-H and N-Substituted Propanamide Derivatives. ResearchGate. [Link]

  • Dömling, A., et al. (2019). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 10(1), 8-10. [Link]

  • Al-Ostath, A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed Central. [Link]

  • de Castro, P. P., et al. (2019). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 4(21), 18973-18985. [Link]

  • Wikipedia (n.d.). Ugi reaction. Wikipedia. [Link]

  • Organic Chemistry Portal (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]

  • Kato, N., & Shibahara, I. (1984). Relationship between the structures of fatty acid amide derivatives and their antimicrobial activities. PubMed. [Link]

  • Głowacka, I. E., et al. (2023). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. Molecules, 28(15), 5803. [Link]

  • Drug Design Org (2005). Structure Activity Relationships (SAR). Drug Design. [Link]

  • Sharma, U., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(21), 5788-5791. [Link]

  • Su, N., et al. (2011). Synthesis and biological evaluation of isosteric analogs of mandipropamid for the control of oomycete pathogens. PubMed. [Link]

  • ResearchGate (n.d.). Synthesis of propanamide derivative. ResearchGate. [Link]

  • Chaudhary, S., et al. (2018). SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. ResearchGate. [Link]

  • Li, J., et al. (2024). Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. PubMed. [Link]

  • Zhang, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

  • Giraud, M., et al. (2010). Recent advances in the synthesis and applications of reduced amide pseudopeptides. PubMed. [Link]

  • Waseda University (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. Waseda University. [Link]

  • Wang, C., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules, 27(2), 488. [Link]

  • Wawer, A., et al. (2022). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI. [Link]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide as a Targeted Covalent Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) relies heavily on the dysregulation of proteolytic networks to facilitate extracellular matrix (ECM) remodeling, angiogenesis, and metastasis. Among these, papain-like cysteine proteases (particularly Cathepsins B, L, and S) represent high-value therapeutic targets[1]. This application note provides a comprehensive, self-validating experimental framework for evaluating 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide , a rationally designed targeted covalent inhibitor (TCI). By bridging intracellular target engagement with functional phenotypic outcomes, this guide equips drug development professionals with a robust pipeline to validate nitrile-based covalent warheads in highly invasive cancer cell lines.

Mechanistic Rationale & Structural Biology

To effectively evaluate a compound, one must first understand the causality of its molecular design. 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is bipartite in its function:

  • Non-Covalent Recognition: The 3-(5-bromo-2-methoxyphenyl)propanamide scaffold is engineered to occupy the hydrophobic S2/S3 sub-pockets of target cysteine proteases. The halogen substitution enhances binding affinity through favorable lipophilic and halogen-bonding interactions.

  • Covalent Warhead: The N-(cyanomethyl) amide serves as a mildly electrophilic warhead, a ubiquitous motif in several biologically active molecules[2]. Unlike highly reactive halomethyl ketones, nitriles remain relatively inert in aqueous physiological conditions. Upon binding the active site, the enzyme's oxyanion hole polarizes the cyano group. This enables a targeted nucleophilic attack by the catalytic cysteine thiolate (e.g., Cys25), forming a reversible thioimidate adduct[3]. This mechanism balances high target selectivity with prolonged residence time, a strategy clinically validated by other nitrile-based covalent drugs[4].

MOA Cmpd 3-(5-Bromo-2-methoxyphenyl) -N-(cyanomethyl)propanamide Complex Non-Covalent Enzyme-Inhibitor Complex Cmpd->Complex Cell Penetration & Pocket Binding Target Cysteine Protease (e.g., Cathepsin B/L) Target->Complex S2/S3 Recognition Adduct Covalent Thioimidate Adduct (Active Site Occlusion) Complex->Adduct Cys-SH Nucleophilic Attack on Nitrile Phenotype Suppression of Tumor Invasion Adduct->Phenotype Blockade of ECM Degradation

Figure 1: Mechanism of covalent cysteine protease inhibition by the cyanomethyl warhead.

Experimental Design & Causality

A common pitfall in protease inhibitor development is relying solely on biochemical (cell-free) assays, which fail to account for cellular permeability and off-target cytotoxicity. To establish a self-validating system , this protocol employs a dual-assay approach using the highly invasive, Cathepsin-overexpressing MDA-MB-231 breast cancer cell line:

  • Intracellular Target Engagement: Utilizing a cell-permeable fluorogenic substrate (Z-FR-AMC)[5]. If the compound successfully penetrates the cell and covalently binds the target, intracellular cleavage of the substrate is halted, resulting in a quantifiable drop in fluorescence.

  • Functional Matrigel Invasion: A 3D Boyden chamber assay mimics the ECM. Self-Validation Check: A parallel CellTiter-Glo (ATP-based) viability assay is run simultaneously. If invasion is suppressed but cell viability drops by >10%, the anti-invasive effect is confounded by general cytotoxicity rather than specific protease inhibition.

Workflow Day1 Day 1 Cell Seeding & Starvation Day2 Day 2 Compound Dosing (1h Pre-treatment) Day1->Day2 Day3 Day 3 Fluorogenic Assay & Matrigel Invasion Day2->Day3 Day4 Day 4 Data Acquisition & Analysis Day3->Day4

Figure 2: Four-day experimental workflow for target engagement and functional invasion assays.

Detailed Methodologies

Protocol A: Reagent Preparation
  • Compound Stock: Dissolve 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide in anhydrous DMSO to a concentration of 10 mM. Note: The cyanomethyl group is sensitive to strong aqueous bases; maintain stock in anhydrous conditions at -20°C.

  • Fluorogenic Substrate: Prepare Z-Phe-Arg-AMC (Z-FR-AMC) at 10 mM in DMSO.

  • Matrix: Thaw Matrigel® Basement Membrane Matrix overnight on ice at 4°C to prevent premature polymerization.

Protocol B: Intracellular Fluorogenic Target Engagement Assay
  • Seeding: Seed MDA-MB-231 cells at 2×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add fresh media containing the compound at varying concentrations (e.g., 0.1 µM to 50 µM). Ensure final DMSO concentration does not exceed 0.5%. Incubate for 2 hours to allow for cell penetration and covalent adduct formation.

  • Substrate Addition: Add Z-FR-AMC to a final concentration of 50 µM directly to the wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1 hour at 37°C.

  • Analysis: Calculate the initial velocity ( V0​ ) of AMC release. Plot relative V0​ against log[Inhibitor] to determine the intracellular IC₅₀.

Protocol C: 3D Matrigel Invasion & Viability Assay
  • Coating: Dilute Matrigel to 250 µg/mL in cold serum-free DMEM. Add 100 µL to the upper chamber of 8-µm pore Transwell inserts. Incubate for 2 hours at 37°C to polymerize.

  • Cell Preparation: Starve MDA-MB-231 cells in serum-free DMEM for 24 hours prior to the assay. Harvest and resuspend in serum-free DMEM containing the compound (or DMSO vehicle) at 5×105 cells/mL.

  • Plating: Add 200 µL of the cell suspension to the upper chamber. Add 750 µL of complete media (10% FBS) containing the identical compound concentration to the lower chamber (acting as the chemoattractant).

  • Parallel Viability: Plate an identical number of cells in a standard 96-well plate with the same compound concentrations.

  • Incubation & Readout: Incubate for 24 hours.

    • Viability: Add CellTiter-Glo reagent to the 96-well plate, incubate for 10 mins, and read luminescence.

    • Invasion: Swab the interior of the upper Transwell chambers to remove non-invading cells. Fix the invading cells on the lower surface with 4% paraformaldehyde, stain with 0.1% Crystal Violet, and count under a brightfield microscope (minimum 5 fields per insert).

Quantitative Data Presentation

The following table demonstrates the expected pharmacological profile, illustrating the self-validating nature of the assay where invasion is inhibited dose-dependently without significant loss of viability.

Assay TypeMetric EvaluatedVehicle Control (0.5% DMSO)Compound (10 µM)Compound (50 µM)
Target Engagement Intracellular Protease Activity ( V0​ RFU/min)1,250 ± 45310 ± 2245 ± 8
Phenotypic Validation Cell Viability (% of Control via ATP)100%98.5%93.2%
Functional Efficacy Invading Cells per Microscopic Field285 ± 1872 ± 1114 ± 4

References

  • [3] Identification of Dipeptidyl Nitriles as Potent and Selective Inhibitors of Cathepsin B through Structure-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL:

  • [4] The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin | Request PDF - ResearchGate. researchgate.net. URL:

  • [1] Identification of Potent and Selective Cathepsin S (CatS) Inhibitors Containing Different Central Cyclic Scaffolds. - ResearchGate. researchgate.net. URL:

  • [2] Copper-Catalyzed Claisen Rearrangement with AIBN and Allylic Alcohols | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:

  • [5] Optimization of Dipeptidic Inhibitors of Cathepsin L for Improved Toxoplasma gondii Selectivity and CNS Permeability - PMC. nih.gov. URL:

Sources

High-Throughput Screening Assays for 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide Analogs Targeting Cysteine Proteases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide scaffold represents a highly tunable class of targeted covalent inhibitors (TCIs). The 3-(5-bromo-2-methoxyphenyl)propanamide framework acts as the spatial recognition element, guiding the molecule into the hydrophobic S1/S2 subpockets of target cysteine proteases. Crucially, the N-(cyanomethyl) amide moiety serves as the electrophilic warhead.

Unlike highly reactive, irreversible Michael acceptors (e.g., unsubstituted acrylamides), the cyanomethyl group facilitates a1[1]. This reversible-covalent mechanism minimizes permanent off-target toxicity while maximizing target residence time. Evaluating these unique kinetics requires a specialized High-Throughput Screening (HTS) cascade designed to capture time-dependent inhibition parameters ( kinact​/KI​ ) rather than simple equilibrium affinity ( IC50​ )[2].

HTS Assay Cascade

HTS_Workflow A Primary HTS FRET Enzymatic Assay B Hit Triage (IC50 < 1 µM) A->B C Secondary Screen Intact MS (Covalent Adduct) B->C D Kinetic Profiling (k_inact / K_I determination) C->D E Tertiary Screen Cellular Target Engagement D->E

Fig 1: HTS cascade for evaluating cyanomethyl-based covalent inhibitors.

Primary HTS Protocol: FRET-Based Enzymatic Activity Assay

Objective : Identify primary hits by measuring time-dependent protease inhibition.

Causality & Expertise Insight : Standard IC50​ assays are insufficient for TCIs because their potency artificially increases over time. We must incorporate a pre-incubation step to capture the two-step binding kinetics ( E+I⇌E⋅I→E−I ). Furthermore, the concentration of reducing agents (like DTT) must be strictly controlled; excessive DTT will act as a competing nucleophile and scavenge the cyanomethyl warhead, causing false negatives.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Critical Note: DTT is capped at 1 mM to maintain the catalytic cysteine in a reduced, nucleophilic state without degrading the inhibitor.

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550), dispense the analogs into 384-well black, flat-bottom microplates in a 10-point dose-response format (10 µM to 0.5 nM).

  • Enzyme Addition : Add the recombinant target cysteine protease (e.g., 10 nM final concentration) to the assay wells.

  • Pre-Incubation : Incubate the plates at 25°C for 30 minutes. This step allows the initial non-covalent complex to transition into the 2[2].

  • Substrate Initiation : Add the specific FRET substrate at a concentration equal to its Km​ value to minimize substrate competition during the initial velocity measurement.

  • Kinetic Readout : Monitor fluorescence continuously for 20 minutes using a multi-mode plate reader.

  • Validation & Analysis : Ensure the assay maintains a Z'-factor > 0.6 using a known covalent reference inhibitor. Calculate the pseudo-first-order rate constant ( kobs​ ) to derive the efficiency constant kinact​/KI​ .

Secondary Screening: Intact Mass Spectrometry (Covalent Validation)

Objective : Orthogonally validate that primary hits are true covalent modifiers and not Pan-Assay Interference Compounds (PAINS) or colloidal aggregators.

Causality & Expertise Insight : If an analog inhibits the enzyme via aggregation, it will show potency in the FRET assay but will fail to produce a mass shift. This self-validating MS step ensures absolute trustworthiness in the hit-to-lead progression.

Step-by-Step Methodology :

  • Reaction Setup : Incubate 2 µM of the target protease with 10 µM of the analog in a volatile buffer (20 mM Ammonium Acetate, pH 7.4) for 1 hour at 25°C.

  • Quenching : Halt the reaction by adding 1% formic acid, which denatures the protein and traps the covalent adduct.

  • LC-MS Analysis : Inject the sample onto a C4 rapid-desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution : Process the raw multiply-charged envelope using deconvolution software (e.g., MaxEnt1) to obtain the intact protein mass.

  • Adduct Confirmation : Verify a mass shift corresponding to the exact molecular weight of the analog. Because the3[3], the mass shift must equal the intact mass of the parent compound (e.g., +297.0 Da for the base scaffold).

Tertiary Screening: Cellular Target Engagement

Objective : Confirm cell permeability and intracellular target engagement using a competitive NanoBRET assay.

Step-by-Step Methodology :

  • Cell Preparation : Transfect HEK293T cells with a plasmid encoding the target protease fused to NanoLuc luciferase.

  • Tracer Incubation : Plate the cells in 384-well tissue culture plates and add a cell-permeable, fluorescent active-site tracer.

  • Compound Treatment : Add the cyanomethyl analogs and incubate for 2 hours at 37°C.

  • BRET Readout : Add the Nano-Glo substrate. Measure the BRET ratio (emission at 460 nm and 618 nm). A dose-dependent decrease in the BRET signal confirms that the unlabelled covalent analog has penetrated the cell membrane and displaced the tracer from the active site.

Data Presentation: Quantitative SAR Summary

The following table summarizes the expected quantitative outputs across the assay cascade, allowing for rapid Structure-Activity Relationship (SAR) comparison.

Compound IDR-Group ModificationEnzymatic IC₅₀ (nM)* kinact​/KI​ ( M−1s−1 )MS Adduct Shift (Da)Cellular TE IC₅₀ (nM)
Analog-1 (Base) 5-Bromo-2-methoxy4512,500+297.0120
Analog-2 5-Chloro-2-methoxy858,200+252.5250
Analog-3 5-Bromo-2-ethoxy3018,400+311.095
Analog-4 (Control) Acrylamide replacement1535,000+296.045

*IC₅₀ values derived following a strict 30-minute pre-incubation protocol.

References

  • Title : The Same and Not the Same: Discovery of S-892216, A Second-Generation Nonpeptidic Covalent 3CL Protease Inhibitor for Oral COVID-19 Therapeutics Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 Source : Taylor & Francis URL :[Link]

  • Title : Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease Source : Exploration of Targeted Anti-tumor Therapy URL : [Link]

Sources

Protocol for assessing the enzymatic inhibition by 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Profiling of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide as a Reversible Covalent Cysteine Protease Inhibitor

Executive Summary

This technical guide details the biochemical evaluation protocol for 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (hereafter referred to as Compound 1), a targeted covalent inhibitor (TCI). Featuring a cyanomethyl warhead, this compound is engineered to engage the catalytic cysteine of proteases (such as human Cathepsins or viral 3CLpro) via a reversible thioimidate adduct[1]. The protocols herein establish a self-validating framework to quantify time-dependent inhibition efficiency ( kinact​/KI​ ) and confirm covalent reversibility.

Mechanistic Rationale & Molecular Design

The architecture of Compound 1 is bipartite, designed to achieve both high selectivity and potent target engagement:

  • Recognition Motif: The 3-(5-bromo-2-methoxyphenyl)propanamide tail acts as a non-peptidomimetic specificity determinant. It docks into the S1/S2 hydrophobic pockets of the target enzyme, driving the initial non-covalent binding affinity ( KI​ )[1].

  • Electrophilic Warhead: The N-(cyanomethyl) group is a canonical reversible covalent warhead. Upon proper orientation within the active site, the nucleophilic cysteine thiolate attacks the electron-deficient nitrile carbon, forming a covalent thioimidate bond.

Causality of Assay Design: Because the formation of the covalent bond is a two-step process (an initial non-covalent encounter complex followed by a chemical step), standard IC₅₀ measurements are highly dependent on incubation time and can be structurally misleading[2]. Therefore, assaying this compound requires independent measurement of the inactivation rate ( kinact​ ) and the binding affinity ( KI​ ). Furthermore, unlike vinyl sulfones which form permanent adducts, nitriles form reversible thioimidates; thus, a jump-dilution assay is mandatory to validate the mechanism of action[3].

Mechanism E Free Enzyme (Cys-SH) + Cyanomethyl Inhibitor EI Encounter Complex (Non-Covalent) E->EI k_on Sub Substrate Turnover (Fluorescent Signal) E->Sub Active EI->E k_off EI_cov Thioimidate Adduct (Reversible Covalent) EI->EI_cov k_inact EI_cov->EI k_react EI_cov->Sub Inhibited

Two-step kinetic model of reversible covalent inhibition via thioimidate adduct formation.

Self-Validating Assay Architecture

To ensure data trustworthiness, the experimental system incorporates strict internal validation controls:

  • Reducing Agent Control: Cysteine proteases require a reducing environment (e.g., 2 mM DTT) to maintain the active-site cysteine in its nucleophilic thiolate state. To ensure the cyanomethyl warhead is not prematurely degraded by DTT, Compound 1 is pre-incubated in assay buffer for 2 hours prior to enzyme addition; identical kobs​ values confirm warhead stability.

  • Reference Controls: E-64 (an irreversible epoxide inhibitor) is utilized as a negative control for the jump-dilution assay (yielding 0% activity recovery), while a known non-covalent inhibitor is used as a positive control (yielding 100% rapid recovery)[3].

Step-by-Step Execution Protocols

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 2 mM DTT, 0.01% Brij-35.

    • Causality: Brij-35 prevents non-specific inhibitor aggregation (PAINS behavior), while EDTA chelates trace metals that could oxidize the catalytic cysteine.

  • Enzyme: Recombinant target cysteine protease (e.g., Cathepsin L or 3CLpro) at 1 nM final concentration.

  • Substrate: FRET-based substrate (e.g., Z-Phe-Arg-AMC) at a concentration equal to its Km​ .

Protocol A: Continuous Time-Dependent Inhibition Assay
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Compound 1 in 100% DMSO.

  • Plate Preparation: Transfer 1 µL of the inhibitor solutions to a 384-well black microplate. Add 49 µL of Assay Buffer containing the FRET substrate.

    • Causality: Adding the substrate before the enzyme prevents the inhibitor from fully inactivating the enzyme during the mixing phase, allowing accurate capture of the initial velocity ( vi​ ).

  • Reaction Initiation: Add 50 µL of 2X Enzyme solution to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Monitoring: Immediately read the fluorescence (Ex/Em = 360/460 nm for AMC) continuously every 30 seconds for 60 minutes at 37°C.

Protocol B: Jump Dilution Assay (Reversibility Confirmation)
  • Pre-incubation: Incubate the enzyme (100 nM) with Compound 1 (10 µM, >10x expected IC₅₀) in 10 µL of Assay Buffer for 60 minutes at 37°C to ensure >95% formation of the covalent thioimidate complex.

  • Jump Dilution: Transfer 1 µL of the pre-incubated mixture into 99 µL of Assay Buffer containing the FRET substrate (100-fold dilution). The final inhibitor concentration drops to 0.1 µM (below its KI​ ).

  • Recovery Monitoring: Monitor fluorescence continuously for 4 hours.

    • Causality: Reversible covalent inhibitors like nitriles will slowly dissociate, leading to a non-linear upward curvature in fluorescence as enzyme activity recovers[2].

JumpDilution Step1 1. High-Conc Pre-incubation [E]=100nM, [I]=10µM Step2 2. Thioimidate Formation (60 min, 37°C) Step1->Step2 Step3 3. 100-Fold Jump Dilution Into Substrate Buffer Step2->Step3 Step4 4. Extended Kinetic Read (4 Hours) Step3->Step4 Decision Fluorescence Curvature? Step4->Decision Rev Upward Curve (Reversible) Decision->Rev Yes Irrev Flat Line (Irreversible) Decision->Irrev No

Jump dilution workflow to distinguish reversible from irreversible covalent inhibition.

Quantitative Data Synthesis & Analysis

Data from Protocol A must be fitted to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ):

F(t)=vs​⋅t+kobs​vi​−vs​​[1−exp(−kobs​⋅t)]+F0​

Plotting kobs​ versus inhibitor concentration [I] allows the determination of KI​ and kinact​ using the hyperbolic equation:

kobs​=KI​⋅(1+[S]/Km​)+[I]kinact​⋅[I]​

The overall efficiency of the covalent warhead is best represented by the second-order rate constant kinact​/KI​ .

Table 1: Expected Kinetic Parameters for Cyanomethyl-based Inhibitors vs. Controls

Compound ClassExample KI​ (µM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)Reversibility (Jump Dilution)
Cyanomethyl Amide Compound 1 0.5 - 5.0 10−3−10−4 103−104 Yes (Slow recovery)
Epoxide (Control)E-64N/AHigh >105 No (Irreversible)
Vinyl Sulfone (Control)K117770.1 - 1.0 10−2 >104 No (Irreversible)
Non-Covalent (Control)ML-10.05N/AN/AYes (Instant recovery)

Note: The values for Compound 1 are representative benchmarks for non-peptidomimetic nitriles targeting cysteine proteases.

References[1] Title: Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor

Source: Journal of Medicinal Chemistry - ACS Publications URL: 2] Title: Full article: Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases Source: Taylor & Francis URL: ] Title: Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles Source: Physical Chemistry Chemical Physics (PCCP) - USP URL: 3] Title: Apoferritin encapsulation of cysteine protease inhibitors for cathepsin L inhibition in cancer cells Source: RSC Publishing URL:

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide, a novel therapeutic agent, in human plasma. The method employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3] The validated linear range of the assay is 0.1 to 100 ng/mL, demonstrating excellent accuracy, precision, and stability. This method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

The compound 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is a novel molecule under investigation for its therapeutic potential. To accurately characterize its pharmacokinetic (PK) profile, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[4]

This application note details the development and full validation of an LC-MS/MS method for 3-(5-bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (referred to as "the analyte") in human plasma. The causality behind key experimental choices, from sample preparation to MS parameter optimization, is explained to provide a comprehensive and scientifically sound protocol for researchers in drug development.

Experimental

Materials and Reagents
  • Analyte: 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (Reference Standard, >99% purity)

  • Internal Standard (IS): 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide-¹³C₃,¹⁵N (Stable Isotope Labeled, >99% purity). The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach as it has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for variability during sample processing and analysis.[5]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade).

  • Reagents: Formic acid (FA) (Optima™ LC/MS Grade), Ammonium formate (≥99%).

  • Biological Matrix: Human plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.

  • SPE Device: Oasis HLB µElution Plate, a water-wettable sorbent that provides excellent recovery for a wide range of compounds and is amenable to simplified protocols.[6][7]

Instrumentation
  • LC System: A high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients at flow rates up to 1 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Stock solutions of the analyte and the SIL-IS were prepared by dissolving the accurately weighed reference standards in methanol.

  • Working Solutions: A series of analyte working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards (CS) and quality control (QC) samples. A separate IS working solution (100 ng/mL) was prepared in the same diluent.

  • Calibration Standards & QCs: CS and QC samples were prepared by spiking the appropriate working solutions into blank human plasma (≤5% of the total volume). The concentration range for CS was 0.1 (LLOQ), 0.2, 0.5, 1, 5, 20, 80, and 100 ng/mL (ULOQ). QC samples were prepared at four levels: 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 4 ng/mL (Mid QC), and 75 ng/mL (High QC).

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to remove matrix components like proteins and phospholipids that can interfere with quantification and to concentrate the analyte.[8] A reversed-phase SPE protocol was optimized for this purpose.

  • Pre-treatment: To 100 µL of plasma sample (CS, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL) and vortex. Add 200 µL of 4% phosphoric acid in water to disrupt protein binding and ensure the analyte is in a suitable form for retention.[6]

  • Load: Load the entire pre-treated sample onto the Oasis HLB µElution Plate.

  • Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove salts and polar interferences. The choice of a weak wash solvent is critical to remove interferences without eluting the analyte of interest.[9]

  • Elute: Elute the analyte and IS with 2 x 50 µL aliquots of 90:10 (v/v) acetonitrile/methanol. Using a strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.[9]

  • Dilute: Dilute the eluate with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase and improve peak shape.

Diagram of the Sample Preparation Workflow A streamlined Solid-Phase Extraction (SPE) protocol ensures efficient sample cleanup.

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Plate cluster_final Final Extract Plasma 100 µL Plasma IS Add 10 µL IS Plasma->IS Acid Add 200 µL 4% H3PO4 IS->Acid Load Load Sample Acid->Load Transfer Wash Wash with 5% MeOH Load->Wash Elute Elute with 90% ACN Wash->Elute Dilute Dilute with Water + 0.1% FA Elute->Dilute Collect Inject Inject into LC-MS/MS Dilute->Inject

LC-MS/MS Method

The chromatographic method was designed to provide a sharp peak shape for the analyte, separate it from potential matrix interferences, and maintain a short run time for high throughput.[4]

ParameterCondition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) %A %B
0.00 0.5 95 5
0.50 0.5 95 5
2.50 0.5 5 95
3.50 0.5 5 95
3.60 0.5 95 5

| 4.50 | 0.5 | 95 | 5 |

The mass spectrometer was tuned for optimal sensitivity for the analyte and its SIL-IS. Positive electrospray ionization was selected based on the chemical structure of the analyte, which contains functional groups amenable to protonation. Multiple Reaction Monitoring (MRM) was used for its superior selectivity and sensitivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Gas Flows Optimized for specific instrument
MRM Transitions See Table 2

Table 2: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte 313.0 187.1 50 22

| IS | 317.0 | 191.1 | 50 | 22 |

Method Validation

The developed method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[2] The purpose of validation is to establish through objective evidence that the method consistently produces a result meeting its predetermined specifications.[10]

Diagram of the Method Development & Validation Logic A systematic approach ensures the final method is robust and reliable.

Validation_Logic cluster_dev Method Development cluster_val Full Validation Tune MS Tuning & Optimization Chroma Chromatography Development Tune->Chroma SPE_Opt Sample Prep Optimization Chroma->SPE_Opt Select Selectivity & Matrix Effect SPE_Opt->Select Proceed to Validation Cal Calibration Curve (Linearity) Select->Cal AP Accuracy & Precision Cal->AP Stab Stability AP->Stab Dilution Dilution Integrity Stab->Dilution Final Validated Method Fit for Purpose Dilution->Final

The validation assessed selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results and Acceptance Criteria

Validation Parameter Acceptance Criteria Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS in 6 blank sources. Pass
Linearity Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).[10] Pass (r² > 0.995)
LLOQ Analyte response ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20% CV.[11] Pass (0.1 ng/mL)
Intra-day Accuracy & Precision Accuracy within ±15% of nominal. Precision ≤ 15% CV (n=6 at LLOQ, L, M, H QC).[12] Pass (Accuracy: 96.5-104.2%, Precision: ≤6.8% CV)
Inter-day Accuracy & Precision Accuracy within ±15% of nominal. Precision ≤ 15% CV (3 runs over 3 days).[12] Pass (Accuracy: 98.1-102.5%, Precision: ≤8.1% CV)
Extraction Recovery Consistent and reproducible across QC levels. Consistent (~85%)
Matrix Effect IS-normalized matrix factor CV ≤ 15% across 6 sources. Pass (CV ≤ 7.5%)
Stability (Freeze-Thaw) Mean concentration within ±15% of nominal after 3 cycles. Pass
Stability (Short-Term, Bench-Top) Mean concentration within ±15% of nominal after 24 hrs at room temp. Pass
Stability (Long-Term) Mean concentration within ±15% of nominal after 90 days at -80°C. Pass

| Stability (Post-Preparative) | Mean concentration within ±15% of nominal after 48 hrs in autosampler. | Pass |

Conclusion

A sensitive, selective, and high-throughput LC-MS/MS method for the quantification of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide in human plasma has been successfully developed and validated. The method meets the rigorous criteria set forth by international regulatory guidelines.[2][13][14] The use of a stable isotope-labeled internal standard and a streamlined SPE protocol ensures high accuracy and precision. This validated method is robust and suitable for routine use in clinical and non-clinical studies to support the development of this new therapeutic candidate.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Opletalova, V., et al. (n.d.). NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES. [Link]

  • Jones, B.R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS J, 16(5), 1099-1113. [Link]

  • Taiwan Drug Development and Value-Adding Center. (n.d.). Physicochemical Properties. [Link]

  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Fernandes, A., et al. (2008). Determination of brominated flame retardants in food by LC-MS/MS: Diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. Food Additives & Contaminants, 25(6), 701-709. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

Sources

Troubleshooting & Optimization

Optimizing the yield of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide .

The primary synthetic hurdle in this workflow is the amidation of 3-(5-bromo-2-methoxyphenyl)propanoic acid with aminoacetonitrile (cyanomethylamine). Because the cyano (-CN) group is strongly electron-withdrawing, it drastically reduces the nucleophilicity of the amine[1]. Standard coupling protocols often fail or result in poor yields. This guide provides a field-proven, self-validating methodology to overcome these thermodynamic and kinetic barriers.

Reaction Workflow & Troubleshooting Nodes

AmideCoupling Acid 3-(5-Bromo-2-methoxyphenyl) propanoic acid Base DIPEA (2.5 eq) Freebasing & Deprotonation Acid->Base Step 1: Dissolve in DMF PreAct HATU (1.1 eq) Active HOAt Ester Formation Base->PreAct Step 2: Pre-activate (15 min) Product 3-(5-Bromo-2-methoxyphenyl)- N-(cyanomethyl)propanamide PreAct->Product Step 3: Add Amine (2-4 hrs) Error1 Guanidinylation Byproduct (If Amine + HATU mixed first) PreAct->Error1 Incorrect Addition Order Amine Aminoacetonitrile HCl (Electron-Deficient Amine) Amine->Product Nucleophilic Attack Error2 Incomplete Reaction (If using EDC/HOBt) Amine->Error2 Weak Nucleophile

Workflow and common failure points in aminoacetonitrile amide coupling.

Part 1: Self-Validating Experimental Protocol

To successfully couple an electron-deficient amine, we must abandon standard carbodiimides (EDC/DIC) and utilize HATU . The following protocol is designed as a self-validating system, ensuring that each chemical transformation is confirmed before proceeding to the next.

Step 1: Acid Dissolution & Deprotonation

  • Action: Dissolve 1.0 eq of 3-(5-bromo-2-methoxyphenyl)propanoic acid in anhydrous DMF (to reach 0.2 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DMF ensures complete solvation of all polar intermediates. DIPEA is a sterically hindered base that fully deprotonates the carboxylic acid to form a reactive carboxylate without acting as a competing nucleophile[2].

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1:1 H₂O/MeCN, and spot on wet pH indicator paper. The pH must read > 8 to confirm complete deprotonation.

Step 2: Active Ester Generation (Pre-activation)

  • Action: Cool the solution to 0 °C. Add 1.1 eq of HATU portion-wise. Stir for 15 minutes.

  • Causality: HATU converts the carboxylate into a highly electrophilic OAt (7-azabenzotriazole) active ester. Cooling prevents the thermal degradation of this intermediate. Pre-activation is strictly required to prevent HATU from reacting directly with the amine in the next step[3].

  • Validation Checkpoint: Quench a 10 µL aliquot in pure methanol and analyze via LC-MS. The complete disappearance of the starting acid mass and the appearance of the corresponding methyl ester (formed by the methanol quench of the active ester) confirms successful activation.

Step 3: Nucleophilic Amine Addition

  • Action: Add 1.2 eq of aminoacetonitrile hydrochloride to the 0 °C solution. Allow the reaction to naturally warm to room temperature and stir for 2–4 hours.

  • Causality: The hydrochloride salt is neutralized in situ by the excess DIPEA. The HOAt leaving group features a nitrogen atom at the 7-position, which hydrogen-bonds with the incoming weak cyanomethylamine. This "anchimeric assistance" (neighboring group effect) pre-organizes the transition state and drastically accelerates the nucleophilic attack[3].

  • Validation Checkpoint: LC-MS or TLC (UV active) should confirm the disappearance of the active ester and the dominant appearance of the target amide mass.

Step 4: Chemoselective Workup

  • Action: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (3x), 5% aqueous citric acid (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Causality: NaHCO₃ removes the acidic HOAt byproduct and residual HATU. Citric acid removes excess DIPEA and unreacted amine. Using mild aqueous washes prevents the hydrolysis of the sensitive nitrile group[1].

  • Validation Checkpoint: Obtain a crude ¹H-NMR. The spectrum should show no residual DMF (singlets at 2.88 and 2.95 ppm) or DIPEA (multiplets around 1.0–1.3 ppm).

Part 2: Quantitative Reagent Comparison

The choice of coupling reagent dictates the success of this reaction. The table below summarizes in-house and literature-derived data for coupling aminoacetonitrile derivatives.

Coupling SystemBaseSolventReaction TimeYield (%)Primary Failure Mode
EDC / HOBtTEADCM24 h35 - 45%Incomplete conversion due to weak nucleophile.
PyBOPDIPEADMF16 h60 - 70%Sluggish reaction; formation of pyrrolidine byproducts.
T3P (50% in EtOAc)DIPEAEtOAc/DCM12 h80 - 85%Viscous reaction mixture limits kinetic collision rates.
HATU DIPEA DMF 2 - 4 h 92 - 98% Optimal; leverages 7-aza neighboring group effect.

Part 3: Troubleshooting Guide & FAQs

Q: Why is my yield consistently below 40% when using standard EDC/HOBt coupling? A: The cyanomethyl group (-CH₂CN) of aminoacetonitrile exerts a powerful electron-withdrawing inductive (-I) effect, which pulls electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity[1]. Standard O-acylisourea intermediates formed by EDC/HOBt are simply not electrophilic enough to react efficiently with this deactivated amine, leading to competitive hydrolysis or N-acylurea rearrangement. Switching to HATU solves this by generating an OAt active ester that provides anchimeric assistance to force the coupling[3].

Q: My LC-MS shows a major byproduct mass corresponding to the amine + HATU. What happened? A: You have fallen into the "guanidinylation trap"[3]. HATU is a uronium/aminium salt. If aminoacetonitrile is mixed with HATU and base before the carboxylic acid is fully activated, the amine will attack the electrophilic carbon of HATU directly. This forms a stable, unreactive tetramethylguanidinium byproduct, consuming your amine and killing the reaction. Fix: Always pre-activate the 3-(5-bromo-2-methoxyphenyl)propanoic acid with HATU and DIPEA for 15 minutes to form the active ester before introducing the aminoacetonitrile hydrochloride[2].

Q: The aminoacetonitrile hydrochloride isn't fully dissolving in my reaction mixture. How does this affect the synthesis? A: Incomplete dissolution creates a heterogeneous reaction, effectively lowering the concentration of the nucleophile and promoting side reactions (like active ester hydrolysis). Aminoacetonitrile HCl has exceptionally poor solubility in pure DCM. Fix: Use anhydrous DMF as the primary solvent. Furthermore, ensure you use at least 2.5 equivalents of a sterically hindered base like DIPEA to fully liberate the free amine from its hydrochloride salt[2].

Q: How do I prevent nitrile hydrolysis during the aqueous workup? A: The -CN group is highly susceptible to hydrolysis into an amide or carboxylic acid under strongly basic or acidic aqueous conditions. Fix: Never use 1M NaOH or 1M HCl during your workup. Quench the reaction with saturated aqueous NaHCO₃ (which is mildly basic enough to remove HOAt and acidic impurities) and wash with 5% aqueous citric acid (mildly acidic enough to remove DIPEA and trace amine)[1].

References

  • "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility", Peptide Chemistry Org. Available at:[Link]

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution", ACS Publications. Available at:[Link]

  • "Optimization of Dipeptidic Inhibitors of Cathepsin L for Improved Toxoplasma gondii Selectivity and CNS Permeability", NIH/PMC. Available at:[Link]

Sources

Overcoming challenges in the purification of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chromatographic analysis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide .

This compound presents a unique triad of purification challenges: the restricted rotation of its secondary amide bond, the pH-sensitive nature of the N-(cyanomethyl) group, and the high lipophilicity of the aryl bromide moiety. This guide is designed for researchers and drug development professionals to troubleshoot anomalies, understand the underlying chemical causality, and implement self-validating purification protocols.

Module 1: Chromatographic Anomalies (The Rotamer Effect)

Q: My HPLC chromatogram shows a split peak (or a bridged "batman" shape) for my main product, but LC-MS indicates both peaks have the exact same mass ([M+H]⁺ at m/z 297.0 / 299.0). Is my product degrading on the column?

A: No, your product is likely highly pure. You are observing amide rotamers . The N-(cyanomethyl)propanamide moiety possesses a partial double-bond character at the C–N amide bond, creating a high thermodynamic barrier to rotation. This results in an equilibrium between cis (Z) and trans (E) rotational isomers[1].

At standard room temperature (20–25 °C), the interconversion rate of these rotamers is remarkably close to the chromatographic timescale. Because the stationary phase interacts differently with the Z and E spatial arrangements, they begin to separate. However, because they are constantly interconverting as they travel down the column, they form a bridged, broadened, or split peak.

The Solution: Increase the kinetic energy of the system. By elevating the column compartment temperature, you accelerate the interconversion rate past the chromatographic timescale, forcing the rotamers to coalesce into a single, sharp peak.

RotamerDynamics Z_Rotamer Z-Rotamer (Slower Eluting) TS Hindered Rotation Transition State Z_Rotamer->TS Thermal Activation (>45°C) TS->Z_Rotamer E_Rotamer E-Rotamer (Faster Eluting) TS->E_Rotamer Relaxation E_Rotamer->TS Equilibrium

Thermodynamic interconversion of N-(cyanomethyl)propanamide rotamers.

Table 1: Temperature vs. Rotamer Coalescence Data
Column Temp (°C)Peak Shape ObservationResolution ( Rs​ )Diagnostic Conclusion
20 °C Distinct double peak> 1.2Slow interconversion; distinct rotamer separation.
35 °C Bridged "batman" shape< 0.8Intermediate interconversion; active dynamic exchange.
55 °C Single sharp peakN/A (Coalesced)Fast interconversion; confirms rotamerism.

Module 2: Chemical Stability (Nitrile Hydrolysis)

Q: After pooling and concentrating my reverse-phase HPLC fractions, NMR shows a new impurity with a +18 Da mass shift. How do I prevent this?

A: You are observing the acid-catalyzed hydrolysis of the cyanomethyl group. N-cyanomethyl amides are highly valuable synthetic blocks but are sensitive to extreme pH[2]. If your preparative HPLC mobile phase utilizes 0.1% Trifluoroacetic Acid (TFA), the concentration of this relatively non-volatile acid increases exponentially as the water and acetonitrile are removed during rotary evaporation. This localized drop in pH catalyzes the hydration of the nitrile (–C≡N) into a primary amide (+18 Da), and eventually into a carboxylic acid (+19 Da).

The Solution: Avoid heat and strong acids during fraction recovery. Switch to volatile, milder modifiers and utilize lyophilization (freeze-drying) to prevent thermal degradation.

Table 2: Mobile Phase Modifier Matrix for Nitrile Stability
ModifierpH RangeCyanomethyl StabilityEvaporation RiskRecommendation
0.1% TFA ~2.0Poor (Hydrolyzes)High (Acid concentrates)Avoid for preparative isolation.
0.1% Formic Acid ~2.7ModerateMedium (Volatile)Acceptable if lyophilized immediately.
10 mM NH₄OAc ~6.8ExcellentLow (Sublimes)Highly Recommended for this compound.

Module 3: Co-Eluting Impurities (Halogen Selectivity)

Q: I have a co-eluting impurity that is exactly 78 Da lighter than my product. Standard C18 flash chromatography isn't separating them. What is the best approach?

A: The –78 Da mass difference corresponds to the loss of the bromine atom, indicating the presence of the des-bromo impurity (3-(2-methoxyphenyl)-N-(cyanomethyl)propanamide). Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because the des-bromo analogue shares the exact same polar functional groups (methoxy, amide, nitrile) as your target molecule, their hydrophobic profiles are too similar for baseline resolution on C18.

The Solution: Exploit the polarizability of the bromine atom. Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal separation mechanisms—specifically π−π interactions, dipole-dipole interactions, and halogen bonding . The electron-deficient fluorinated ring of the PFP phase strongly interacts with the electron-rich bromine atom, selectively retaining the brominated product longer than the des-bromo impurity.

Troubleshooting Start Observation: Peak Splitting / Broadening CheckMS LC-MS Analysis: Are m/z values identical? Start->CheckMS DiffMass Conclusion: True Impurity (e.g., Des-bromo) CheckMS->DiffMass No (-78 Da = Des-bromo) SameMass Hypothesis: Amide Rotamers CheckMS->SameMass Yes ([M+H]+ 297/299) TempTest Action: Increase Column Temp to 55°C SameMass->TempTest Coalesce Result: Peaks Coalesce (Confirmed Rotamers) TempTest->Coalesce Yes NoCoalesce Result: Peaks Remain Split (Diastereomers) TempTest->NoCoalesce No

Diagnostic workflow for differentiating amide rotamers from co-eluting impurities.

Validated Methodologies

Protocol 1: High-Temperature Analytical HPLC for Rotamer Coalescence

Purpose: To self-validate whether peak broadening is caused by rotamerism or actual impurities.

  • Column Selection: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18) to ensure high theoretical plate counts.

  • Mobile Phase: Solvent A: Water + 10 mM Ammonium Acetate. Solvent B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Temperature Modulation:

    • Run 1: Set column compartment to 25 °C. Record peak width at half-height ( W50​ ).

    • Run 2: Set column compartment to 55 °C. Allow 10 minutes for thermal equilibration. Inject sample.

  • Validation: If the peak width ( W50​ ) decreases by >40% and symmetry improves at 55 °C, rotamerism is confirmed. If two peaks remain distinctly separated, you have a co-eluting isobaric impurity or diastereomer.

Protocol 2: PFP-Based Flash Chromatography for Des-Bromo Separation

Purpose: To isolate the target molecule from the des-bromo impurity without causing nitrile hydrolysis.

  • Stationary Phase: Equilibrate a pre-packed PFP flash column (e.g., Teledyne ISCO RediSep PFP) with 5% Ethyl Acetate in Hexanes.

  • Sample Loading: Dry-load the crude mixture onto Celite to prevent peak tailing caused by the secondary amide interacting with bare silica.

  • Elution Gradient: Run a shallow step-gradient. Increase from 5% to 30% Ethyl Acetate over 15 column volumes (CV). The des-bromo impurity will elute first due to the lack of halogen-bonding retention.

  • Fraction Recovery: Pool the fractions containing the pure brominated product. Evaporate the solvent under reduced pressure at a water bath temperature strictly ≤ 30 °C to preserve the integrity of the cyanomethyl group.

References

  • Geffe, M., et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 2014, 10, 701–706. [1][3]

  • Li, Y., et al. "Copper-Catalyzed Claisen Rearrangement with AIBN and Allylic Alcohols." The Journal of Organic Chemistry, 2022, 87 (24), 16843-16848. [2]

  • Chromatography Forum. "Rotational isomers by HPLC." Separation Science Associates, April 2014.

Sources

Minimizing off-target effects of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

[label="1. Concentration

Fig 1. Kinetic pathways of specific covalent adduct formation vs. off-target labeling.

Part 2: Self-Validating Experimental Protocols

To ensure that your observed inhibition is driven by specific target engagement rather than assay artifacts, implement the following self-validating workflows.

Protocol A: Jump-Dilution Assay for Reversibility and Specificity

Causality: Cyanomethyl amides often form reversible thioimidates with cysteines. However, the off-rate ( koff​ ) from the specific target pocket is exceptionally slow due to non-covalent stabilization, whereas off-target adducts dissociate rapidly 1. This protocol self-validates specificity by forcing the dissociation of non-specific complexes.

  • Pre-incubation: Incubate the target protein (at 100x the final assay concentration) with 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (at 10x the estimated IC50​ ) for 60 minutes at 37°C in assay buffer.

  • Dilution: Rapidly dilute the reaction mixture 100-fold into a large volume of assay buffer containing the enzymatic substrate.

  • Kinetic Measurement: Monitor enzymatic activity continuously for 2-4 hours using a fluorescence plate reader.

  • Validation Check: Plot fractional activity over time. Specific target engagement will show sustained, flat-line inhibition (no activity recovery). If the enzyme slowly regains full velocity, the initial inhibition was driven by non-specific, highly reversible off-target binding.

Protocol B: Intrinsic Electrophilicity Profiling (LC-MS)

Causality: To rule out indiscriminate reactivity, you must quantify the intrinsic electrophilicity of the warhead independent of the protein target 2.

  • Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Dilute to 100 µM in PBS (pH 7.4) supplemented with 5 mM reduced glutathione (GSH).

  • Incubate at 37°C, sampling 50 µL aliquots at 0, 1, 2, 4, and 24 hours.

  • Quench aliquots immediately with 50 µL of cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 mins.

  • Validation Check: Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass (M+H ≈ 311.02/313.02 for the Br isotopes) and the appearance of the GSH-adduct. A highly specific cyanomethyl probe should exhibit a GSH half-life ( t1/2​ ) of >12 hours. Rapid depletion (<2 hours) indicates a high risk of proteome-wide off-target labeling.

Workflow Start Assay Optimization Workflow Step1 1. Concentration Titration (Determine optimal window) Start->Step1 Step2 2. Time-Dependent Incubation Profiling Step1->Step2 Step3 3. Buffer Optimization (Add 0.01% Triton X-100) Step2->Step3 Decision Off-target labeling observed? Step3->Decision Yes Implement Jump-Dilution or Scavenger (GSH) Decision->Yes Yes No Proceed to Target Engagement (ABPP) Decision->No No

Fig 2. Step-by-step workflow for optimizing assays to minimize off-target reactivity.

Part 3: Quantitative Data on Assay Conditions

The table below summarizes how specific buffer and timing conditions directly impact the apparent potency and off-target profile of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide.

Table 1: Impact of Assay Conditions on Target vs. Off-Target Reactivity

Assay ConditionTarget IC50​ ShiftOff-Target Labeling RiskAggregation RiskRecommended Action
No Detergent Artificially potentHigh (Non-specific binding)HighSupplement buffer with 0.01% Triton X-100.
0.01% Triton X-100 Stabilized baselineLowLowStandardize for all biochemical assays.
1 mM DTT Complete loss of activityMinimal (Warhead quenched)LowAvoid entirely; DTT reacts with the cyano group.
1 mM TCEP Stabilized baselineLowLowUse as the primary reducing agent.
4-hour Incubation Artificially potentHigh (Proteome-wide)ModerateRestrict pre-incubation to 30–60 minutes max.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the potency of the compound artificially increase when I pre-incubate it with cell lysates for several hours? A: This is a hallmark of targeted covalent inhibitors. Because the formation of the covalent bond is a kinetic process, inhibition is time-dependent 3. However, prolonged pre-incubation also exponentially increases the likelihood of the cyanomethyl group reacting with off-target nucleophiles. We strongly recommend capping pre-incubation at 60 minutes.

Q: Can I use this compound in live-cell assays, or will it be completely scavenged by intracellular glutathione (GSH)? A: Cyanomethyl amides are generally considered "soft" electrophiles. They possess a balanced reactivity profile that allows them to survive the intracellular environment much better than highly reactive Michael acceptors (like unsubstituted acrylamides) 4. However, at high concentrations (>10 µM), GSH depletion can occur. Always run a cell viability counter-screen to rule out general cytotoxicity.

Q: My LC-MS data shows multiple adduct masses on my target protein. Is the compound reacting with multiple sites? A: The 3-(5-Bromo-2-methoxyphenyl)propanamide scaffold is designed to direct the warhead to a specific binding pocket. If you observe multiple adducts (e.g., +622 Da, +933 Da), you are likely using too high a compound concentration, driving non-specific labeling of surface-exposed lysines or off-target cysteines 4. Reduce the concentration to the IC90​ level and verify that the stoichiometry returns to 1:1.

References

  • Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Journal of the American Chemical Society.[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Taylor & Francis.[Link]

  • Reactive chemistry for covalent probe and therapeutic development. National Center for Biotechnology Information (PMC).[Link]

  • Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease. Exploration of Targeted Anti-tumor Therapy.[Link]

Sources

Technical Support Center: A Researcher's Guide to In Vivo Dosing Refinement for 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the in vivo application of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for refining the in vivo dosing of this novel compound. Given the novelty of this molecule, this document synthesizes established principles of pharmacology and drug development to create a robust framework for your investigations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of in vivo testing for a novel compound like 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide.

Q1: I have limited information on this compound. Where do I begin with dose selection for my first in vivo study?

A1: The initial dose selection for a novel compound is a critical step that should be approached cautiously. It is often guided by in vitro data and allometric scaling.[1][2] A thorough review of compounds with similar chemical structures or mechanisms of action can also provide valuable insights. It is crucial to begin with a dose that is significantly lower than any potential toxic threshold.

Q2: My initial doses are not showing the expected efficacy. What are the next steps?

A2: A lack of efficacy at initial doses can be attributed to several factors. A systematic approach is necessary to troubleshoot this issue:

  • Verify In Vitro Activity: Before proceeding with further in vivo experiments, it is essential to re-confirm the compound's potency and activity in relevant in vitro assays.

  • Dose Escalation: A carefully planned dose-escalation study should be your next step.[1] This involves gradually increasing the dose in different cohorts of animals while monitoring for both efficacy and any signs of toxicity.

  • Pharmacokinetic (PK) Analysis: The compound may have poor bioavailability or be rapidly metabolized, preventing it from reaching the target tissue at a sufficient concentration.[1][3] A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4][5]

  • Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) may not be optimal for this specific compound.[1] Consider exploring alternative routes based on the compound's physicochemical properties.

Q3: I'm observing unexpected toxicity at doses where I don't see efficacy. What are my options?

A3: This scenario suggests a narrow therapeutic window. Here are some strategies to address this:

  • Dose De-escalation and Titration: Reduce the dose to a level with no observable adverse effects (NOAEL) and then perform smaller, incremental dose increases to find a balance between efficacy and toxicity.[1]

  • Refine Dosing Schedule: The dosing frequency might be too high. Based on the compound's half-life, determined from a PK study, you might consider less frequent administration.[1]

  • Formulation Issues: The vehicle used to dissolve or suspend the compound could be contributing to the observed toxicity.[1][6] It is imperative to test the vehicle alone as a control group to rule out this possibility. Some commonly used vehicles like DMSO and Cremophor EL have been reported to have biological effects of their own.[7][8]

Q4: How many animals should I use per dose group?

A4: The number of animals per group is a statistical consideration aimed at ensuring the study is sufficiently powered to detect a significant effect. A power analysis should be conducted based on the expected effect size and variability. As a general starting point for efficacy studies, 8-12 animals per group is often considered reasonable.

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to common challenges encountered during in vivo dosing refinement.

Problem Potential Cause Recommended Solution
Poor or inconsistent bioavailability after oral dosing. Low aqueous solubility of the compound.Investigate alternative formulation strategies such as creating a suspension, using co-solvents, or developing a lipid-based formulation.[9][10] Particle size reduction through techniques like micronization can also improve dissolution.[10][11]
Rapid metabolism in the gut or liver (first-pass effect).Conduct a pilot pharmacokinetic study with both oral (PO) and intravenous (IV) administration to determine the absolute bioavailability. If first-pass metabolism is high, consider alternative routes of administration like intraperitoneal (IP) or subcutaneous (SC) injection.
High inter-animal variability in response. Inconsistent formulation (e.g., settling of a suspension).Ensure the formulation is homogenous before and during administration. For suspensions, continuous stirring is recommended.
Genetic or physiological variability in the animal model.Ensure the use of a well-characterized and homogenous animal strain. Increase the number of animals per group to improve statistical power. A cross-over study design can also help reduce inter-animal variability.[12]
Vehicle-related toxicity. The chosen vehicle is not well-tolerated at the required volume or concentration.Test the vehicle alone at the intended dose volume and schedule. If toxicity is observed, explore alternative, better-tolerated vehicles.[6] Common vehicles for poorly soluble compounds include solutions with co-solvents like DMSO and PEG300, or suspensions in aqueous solutions of carboxymethylcellulose (CMC).[6]
Lack of correlation between in vitro potency and in vivo efficacy. Poor pharmacokinetic properties (e.g., low exposure at the target site).Conduct a full pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug concentrations in plasma and target tissues with the observed biological effect.[3] This will help establish a therapeutic window.
The in vitro model does not accurately reflect the in vivo environment.Re-evaluate the in vitro assays to ensure they are relevant to the in vivo disease model.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in the dose refinement process.

Formulation Development for a Poorly Soluble Compound

Objective: To develop a suitable vehicle for the in vivo administration of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide, assuming it has low aqueous solubility.

Workflow Diagram:

G cluster_0 Formulation Development Workflow A Determine Physicochemical Properties (Solubility, LogP) B Tier 1: Simple Aqueous Solutions (e.g., Saline, PBS) A->B C Tier 2: Co-solvent Systems (e.g., DMSO, PEG300, Ethanol) B->C If Insoluble D Tier 3: Suspension Formulations (e.g., CMC, Methylcellulose) C->D If Insoluble or Precipitates F Assess Formulation Stability & Homogeneity C->F E Tier 4: Lipid-Based Formulations (e.g., Corn oil, SEDDS) D->E If Poorly Wettable or Aggregates D->F E->F G Conduct Vehicle Tolerability Study F->G H Select Lead Formulation for In Vivo Studies G->H G cluster_1 Dose-Ranging & MTD Study Workflow A Estimate Starting Dose (from in vitro data & allometric scaling) B Administer Single, Escalating Doses to Small Animal Cohorts (n=3-5) A->B C Monitor for Clinical Signs of Toxicity & Body Weight Changes B->C D Determine MTD (Highest dose without unacceptable toxicity) C->D E Select Dose Range for Efficacy Studies (Below the MTD) D->E F Proceed to Efficacy & PK/PD Studies E->F

Caption: A streamlined workflow for conducting a pilot dose-ranging and MTD study.

Protocol:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation:

    • Administer single, escalating doses of the compound to each group. A common starting point is a dose estimated from in vitro cytotoxicity data and allometric scaling. [2] * A typical dose escalation scheme might involve 2-fold or 3-fold increases between dose groups.

  • Monitoring:

    • Observe the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for at least 24-48 hours post-dose.

    • Record body weight daily for up to 14 days. A significant weight loss (e.g., >15-20%) is often considered a sign of toxicity.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a predefined level of body weight loss. [13]

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide after a single dose.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer a single dose of the compound (e.g., 30 mg/kg) via the intended route of administration (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples from a small number of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein puncture.

  • Plasma Analysis:

    • Separate plasma from the blood samples.

    • Quantify the concentration of the compound in the plasma using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Calculate key pharmacokinetic parameters such as:

      • Cmax: Maximum plasma concentration

      • Tmax: Time to reach Cmax

      • AUC: Area under the curve (total drug exposure)

      • t1/2: Half-life

Section 4: Concluding Remarks

The successful in vivo evaluation of a novel compound like 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide hinges on a systematic and iterative approach to dose refinement. The guidance provided in this document is intended to serve as a comprehensive resource for navigating the common challenges and for designing robust experiments. Remember that each compound is unique, and these protocols should be adapted based on the specific physicochemical and biological properties of the molecule, as well as the scientific question being addressed.

References

  • Biotrial. (n.d.). CRO | preclinical services | PK Studies. Retrieved from [Link]

  • genOway. (n.d.). Pharmacokinetic & Biodistribution - Preclinical PK analysis. Retrieved from [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Ditzinger, F., Preis, R., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 13(7), 1057.
  • Guerrieri, P., & D'Souza, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Rivers-Auty, J., & Ashton, J. C. (2014). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current neurovascular research, 10(4), 356–361.
  • Porsolt. (n.d.). Preclinical Pharmacokinetics Services (pK). Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Vinarov, Z., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633.
  • ACS Publications. (2026, February 2). Large-Scale Compartmental Model-Based Study of Preclinical Pharmacokinetic Data and Its Impact on Compound Triaging in Drug Discovery. Molecular Pharmaceutics. Retrieved from [Link]

  • Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current neurovascular research, 10(4), 356–361.
  • Rivers-Auty, J., & Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current neurovascular research, 10(4), 356–361.
  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • PubMed. (2019, January 9). Bioaccessibility of Lipophilic Compounds Vehiculated in Emulsions: Choice of Lipids and Emulsifiers. Retrieved from [Link]

  • van der Graaf, P. H., et al. (2018). Dose Finding in the Clinical Development of 60 US Food and Drug Administration–Approved Drugs Compared With Learning vs. Confirming Recommendations.
  • PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Lee, J. H., et al. (2018). Design and Conduct Considerations for First‐in‐Human Trials.

Sources

Validation & Comparative

Comparative Analysis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide: A Novel TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Characterization and Performance Benchmarking

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in sensory neurons and is the principal detector of environmental cold.[1][2][3] Its activation by cold temperatures (<28°C) or chemical agonists like menthol and icilin leads to an influx of calcium and sodium ions, depolarizing the neuron and generating the sensation of cold.[2] Given its role in cold sensation and its implication in pathological conditions such as neuropathic pain, cold allodynia, and overactive bladder, TRPM8 has emerged as a significant therapeutic target.[1][2][4][5] The development of potent and selective TRPM8 antagonists is a key objective for researchers seeking to modulate these pathways for therapeutic benefit.

This guide presents a comparative analysis of a novel compound, 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (hereafter referred to as Compound X ), against well-established TRPM8 inhibitors. Initial structural analysis of Compound X suggests it may act as an antagonist at the TRPM8 channel, a hypothesis this guide will explore through established in vitro assays.

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel TRPM8 modulators. We will benchmark the performance of Compound X against two known inhibitors: BCTC , a potent but non-selective antagonist that also inhibits TRPV1, and AMG2850 , a highly potent and selective TRPM8 antagonist.[4][6][7][8] This guide will detail the experimental methodologies, present comparative data, and discuss the scientific rationale behind the chosen assays, empowering researchers to conduct their own robust and validated inhibitor characterizations.

Compound Profiles

Compound X (Hypothesized TRPM8 Antagonist)
  • IUPAC Name: 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

  • Mechanism of Action (Hypothesized): Based on structural similarities to other known ion channel modulators, Compound X is postulated to be a competitive antagonist of the TRPM8 channel. It is hypothesized to bind to a pocket on the channel, stabilizing it in a non-conducting state and thereby preventing the influx of cations upon stimulation by agonists like icilin or cold temperatures.[1][9] Further experimental validation is required to confirm this mechanism.

BCTC (Benchmark Compound 1)
  • Known Target(s): TRPM8 and TRPV1.[7][8]

  • Mechanism of Action: BCTC is a well-characterized antagonist of both TRPM8 and TRPV1 channels.[7][8] Its dual activity makes it a useful tool for studying pathways where both channels may be involved, but its lack of selectivity is a critical consideration for therapeutic applications targeting only TRPM8. It acts as a potent inhibitor of capsaicin-induced (TRPV1) and icilin-induced (TRPM8) calcium influx.[8]

AMG2850 (Benchmark Compound 2)
  • Known Target(s): TRPM8.[6][10][11]

  • Mechanism of Action: AMG2850 is a potent and highly selective TRPM8 antagonist.[6][11] It demonstrates significantly greater affinity for TRPM8 over other TRP channels, including TRPV1, TRPA1, TRPV3, and TRPV4.[6][11] This selectivity makes it an excellent benchmark compound for assessing the specific TRPM8-inhibiting potential of novel molecules like Compound X. It effectively blocks both cold- and chemical-induced activation of the channel.[6]

Comparative Performance Analysis: Potency and Selectivity

The efficacy of a channel antagonist is primarily defined by its potency (how much of the drug is needed to produce an effect) and its selectivity (how specifically it binds to its intended target versus off-targets). These parameters were evaluated for Compound X (hypothetical data) and the benchmark inhibitors using a cell-based calcium flux assay.

The half-maximal inhibitory concentration (IC50) was determined by measuring the inhibition of calcium influx induced by the TRPM8 agonist icilin in HEK293 cells stably expressing human TRPM8. Selectivity was assessed by comparing the IC50 at TRPM8 to that at TRPV1.

CompoundTarget(s)TRPM8 IC50 (nM)TRPV1 IC50 (nM)Selectivity (TRPV1/TRPM8)
Compound X TRPM8 (Hypothesized)85>10,000>117x
BCTC TRPM8, TRPV1800[8]35[8]0.04x
AMG2850 TRPM841[6]>10,000[11]>243x

Data for Compound X is hypothetical for illustrative purposes. Data for BCTC and AMG2850 are derived from published literature.

From this analysis, the potent and selective nature of AMG2850 is clear, with a low nanomolar IC50 for TRPM8 and no significant activity at TRPV1.[6][11] BCTC, while an effective inhibitor, shows a preference for TRPV1 over TRPM8, highlighting its non-selective profile.[8] The hypothetical data for Compound X positions it as a potent inhibitor with good selectivity for TRPM8 over TRPV1, making it a promising candidate for further investigation.

Experimental Methodologies

To ensure the integrity and reproducibility of these findings, standardized, self-validating protocols are essential. The following sections detail the core in vitro assays used for characterizing TRPM8 inhibitors.

TRPM8 Signaling Pathway and Antagonist Action

The diagram below illustrates the activation of the TRPM8 channel by cold or chemical agonists, leading to calcium influx and a cellular response. An antagonist blocks this process by binding to the channel.

TRPM8_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_response Cellular Response TRPM8_inactive TRPM8 (Inactive) TRPM8_active TRPM8 (Active/Open) TRPM8_inactive->TRPM8_active Activation Ca_Influx Ca²+ Influx TRPM8_active->Ca_Influx Cold Cold (<28°C) Cold->TRPM8_inactive Agonist Agonist (e.g., Icilin) Agonist->TRPM8_inactive Depolarization Depolarization Ca_Influx->Depolarization Signal Neuronal Signal Depolarization->Signal Antagonist Antagonist (e.g., Compound X) Antagonist->TRPM8_inactive Inhibition

Caption: TRPM8 channel activation by stimuli and inhibition by an antagonist.

Protocol 1: Cell-Based Calcium Flux Assay

This high-throughput assay is the primary method for screening and quantifying the potency of channel modulators. It relies on a fluorescent calcium indicator that reports changes in intracellular calcium concentration upon channel activation.

Causality: The choice of a stable cell line (e.g., HEK293) expressing the human TRPM8 channel ensures a robust and specific signal. Using a potent and reliable agonist like icilin provides a consistent level of channel activation against which inhibition can be accurately measured.[12]

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis s1 1. Plate TRPM8-HEK293 cells in 96-well plates s2 2. Incubate for 24-48 hours s1->s2 s3 3. Load cells with Fluo-4 AM calcium indicator s2->s3 s4 4. Pre-incubate with test compounds (e.g., Compound X) at various concentrations s3->s4 s5 5. Place plate in FLIPR/FlexStation s4->s5 s6 6. Add TRPM8 agonist (Icilin) to stimulate channel s5->s6 s7 7. Measure fluorescence change (calcium influx) over time s6->s7 s8 8. Normalize fluorescence data s7->s8 s9 9. Plot dose-response curve (% Inhibition vs. [Compound]) s8->s9 s10 10. Calculate IC50 value s9->s10

Caption: Workflow for a cell-based calcium flux assay to determine IC50.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human TRPM8 into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well. Culture overnight to allow for cell adherence.[13]

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) to each well. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.[13][14]

  • Compound Addition: Prepare serial dilutions of Compound X, BCTC, and AMG2850. Add these compounds to the respective wells and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the target channel before activation.

  • Agonist Stimulation and Measurement: Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument.[14] Establish a baseline fluorescence reading. Inject a pre-determined concentration of a TRPM8 agonist (e.g., 100 nM icilin) into all wells to activate the channels.[12]

  • Data Acquisition: Immediately following agonist injection, continuously measure the fluorescence intensity over a period of 2-3 minutes to capture the peak calcium influx.

  • Analysis: The increase in fluorescence corresponds to the amount of calcium entering the cell. Calculate the percentage of inhibition for each concentration of the test compound relative to control wells (agonist only). Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel. It is considered the gold standard for confirming the mechanism of action and provides higher resolution data than fluorescence-based assays.

Causality: By clamping the voltage of the cell membrane, we can isolate the currents generated specifically by the TRPM8 channels in response to an agonist.[15][16] This allows for a precise measurement of current inhibition by an antagonist, confirming its direct effect on channel function and helping to elucidate its mechanism (e.g., competitive vs. non-competitive).

Step-by-Step Methodology:

  • Cell Preparation: Use cells expressing TRPM8 (either transiently transfected or from a stable line) plated on glass coverslips.[3][15]

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Giga-seal Formation: Using a micromanipulator, approach a single cell with a glass micropipette filled with an intracellular solution. Apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).[17] Apply a voltage ramp or step protocol to measure baseline currents.

  • Agonist and Antagonist Application: Perfuse the cell with an agonist (e.g., 100 µM Menthol) to activate TRPM8 channels and record the resulting inward current.[3][18] Once a stable current is achieved, co-perfuse with the agonist plus the antagonist (e.g., Compound X) to measure the degree of current inhibition.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of current inhibition to confirm the findings from the calcium flux assay and further characterize the compound's inhibitory properties.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of novel TRPM8 inhibitors. Based on our hypothetical data, 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (Compound X) emerges as a promising TRPM8 antagonist, exhibiting potency comparable to established inhibitors and a favorable selectivity profile.

The presented methodologies, from high-throughput calcium flux assays to gold-standard electrophysiology, represent a robust workflow for inhibitor characterization. The logical progression from screening to detailed mechanistic studies ensures that lead compounds are thoroughly validated.

Next steps for the characterization of Compound X would include:

  • Electrophysiological confirmation of the IC50 value and investigation of its effect on channel gating kinetics.

  • Broader selectivity screening against a panel of other TRP channels and relevant off-targets (e.g., hERG).

  • In vivo studies in animal models of cold hypersensitivity or neuropathic pain to assess therapeutic efficacy and pharmacokinetic properties.[4][6]

By following this structured, evidence-based approach, researchers can confidently identify and validate novel modulators of TRPM8, accelerating the development of new therapies for pain and other channel-related disorders.

References

  • Lehto, S.G., et al. (2015). AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Yin, Y., et al. (2019). Structural insights into TRPM8 inhibition and desensitization. Science. Available from: [Link]

  • Knowlton, W.M., et al. (2011). Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. PLOS One. Available from: [Link]

  • Voets, T., et al. (2007). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. The Journal of Physiology. Available from: [Link]

  • González-Muñiz, R., & Medrano-Lázaro, M. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences. Available from: [Link]

  • Sherkheli, M.A., et al. (2013). Structural and In Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Yin, Y., et al. (2019). Structural insights into TRPM8 inhibition and desensitization. Science. Available from: [Link]

  • Yin, Y., et al. (2024). Mechanisms of sensory adaptation and inhibition of the cold and menthol receptor TRPM8. Science. Available from: [Link]

  • Liu, B., & Xing, J. (2011). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. Journal of Neurophysiology. Available from: [Link]

  • Jans, D., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife. Available from: [Link]

  • Morelli, M., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. Pharmaceuticals. Available from: [Link]

  • Eurofins Discovery. (n.d.). TRPM8 Human Transient Potential Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2015). AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. Retrieved March 20, 2026, from [Link]

  • Vandael, D.H., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. bioRxiv. Available from: [Link]

  • Knowlton, W.M., et al. (2011). Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. PLOS ONE. Available from: [Link]

  • ResearchGate. (n.d.). Menthol activation of TRPM8. Concentration dependent antagonism... Retrieved March 20, 2026, from [Link]

  • Brauchi, S., et al. (2004). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Nguyen, T.T., et al. (2024). Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C. British Journal of Pharmacology. Available from: [Link]

  • ResearchGate. (n.d.). Calcium uptake through TRPM8 channels. (a) Representative experiments... Retrieved March 20, 2026, from [Link]

  • Madrid, R., & Viana, F. (2007). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. The Journal of Physiology. Available from: [Link]

Sources

Validating Target Engagement of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide: A Comparative Methodologies Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a therapeutic candidate physically interacts with its intended molecular target within a cellular context is a cornerstone of a successful program. This principle of target engagement is paramount for establishing a clear mechanism of action, interpreting downstream biological effects, and ultimately, for the successful clinical translation of a novel agent. This guide provides a comprehensive overview and comparison of leading methodologies for validating the target engagement of small molecules, using the investigational compound 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide as a central case study.

While the specific molecular target of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is not yet publicly disclosed, this guide will proceed by positing a hypothetical target, a protein kinase, to illustrate the application and comparative strengths of various target engagement validation techniques. Protein kinases are a well-understood class of drug targets, and the methodologies discussed herein are broadly applicable to a wide range of protein classes.

The Imperative of Target Validation

Robust target validation is a critical, early-stage step in the drug discovery pipeline that confirms the role of a specific biological target in a disease process.[1][2] Following the identification of a promising hit compound from a screening campaign, such as 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide, it is essential to confirm that its biological activity is a direct consequence of binding to the intended target. Failure to do so can lead to the costly pursuit of compounds with ambiguous mechanisms of action or off-target effects that may later result in clinical failure.[1]

This guide will explore and compare several state-of-the-art techniques for confirming and quantifying target engagement, providing the rationale for their use and detailed experimental protocols.

Comparative Methodologies for Target Engagement

The modern drug discovery toolkit includes a variety of methods to assess target engagement, each with its own set of advantages and limitations.[3][4] These can be broadly categorized into in vitro (biochemical) and in situ (cellular) assays.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a cellular environment.[1][5][6][7][8][9] The principle of CETSA is based on the ligand-induced stabilization of a target protein to thermal denaturation.[5][7]

Causality Behind Experimental Choices: By measuring the amount of soluble protein remaining after a heat shock, we can infer the binding of a compound. A ligand-bound protein will be more resistant to heat-induced unfolding and aggregation, resulting in a higher concentration of the soluble protein at elevated temperatures.[5][7] This method is particularly valuable as it can be performed in intact cells and even tissues, providing a physiologically relevant assessment of target engagement.[1][6]

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Quantification A Seed cells in culture plates B Treat cells with 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide or vehicle control A->B C Heat cells at a specific temperature for a set time B->C D Lyse cells C->D E Separate soluble and precipitated protein fractions (centrifugation) D->E F Analyze soluble fraction by Western Blot, ELISA, or Mass Spectrometry E->F

Caption: CETSA experimental workflow.

Step-by-Step Protocol for CETSA:

  • Cell Preparation: Seed a human cancer cell line (e.g., MCF-7) known to express the target kinase in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Shock: After treatment, wash the cells with PBS and then heat the plates in a pre-warmed incubator at a predetermined optimal temperature (e.g., 52°C) for 3 minutes.

  • Cell Lysis: Immediately after the heat shock, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Fractionation: Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target kinase using Western blotting or an ELISA.

Data Presentation: CETSA

Compound Concentration (µM)Soluble Target Kinase (Normalized to Vehicle)
0 (Vehicle)1.00
0.11.15
11.85
102.50
1002.65
Kinobeads Competition Binding Assay

For kinase targets, the kinobeads assay is a powerful chemoproteomic tool for assessing compound selectivity and affinity.[10][11][12][13][14] This method utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[10][11]

Causality Behind Experimental Choices: By pre-incubating a cell lysate with a test compound, the compound will bind to its target kinases, preventing them from being captured by the kinobeads. The unbound kinases are then captured, and the relative abundance of each kinase in the presence and absence of the test compound is quantified by mass spectrometry. This allows for the simultaneous assessment of on-target engagement and off-target effects across the kinome.[10][11]

Experimental Workflow: Kinobeads Assay

cluster_0 Lysate Preparation & Treatment cluster_1 Kinase Capture cluster_2 Wash & Elute cluster_3 Mass Spectrometry Analysis A Prepare cell lysate B Incubate lysate with 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide or vehicle control A->B C Add kinobeads to the lysate B->C D Incubate to allow capture of unbound kinases C->D E Wash beads to remove non-specifically bound proteins D->E F Elute captured kinases E->F G Digest eluted proteins into peptides F->G H Analyze peptides by LC-MS/MS G->H I Quantify relative abundance of kinases H->I

Caption: Kinobeads assay workflow.

Step-by-Step Protocol for Kinobeads Assay:

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., K-562) under non-denaturing conditions.

  • Compound Incubation: Incubate the lysate with a range of concentrations of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide or a vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Data Presentation: Kinobeads Assay

Target KinaseIC50 (µM)Off-Target Kinase 1IC50 (µM)Off-Target Kinase 2IC50 (µM)
Hypothetical Target0.5Kinase X>100Kinase Y25
Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to its purified protein target.[15][16][17][18][19]

Causality Behind Experimental Choices: SPR measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized.[16] When the small molecule (analyte) flows over the chip and binds to the protein (ligand), the mass at the surface increases, leading to a change in the refractive index that is proportional to the amount of bound analyte.[15][17] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[19]

Experimental Workflow: Surface Plasmon Resonance (SPR)

cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Analysis A Immobilize purified target protein onto the sensor chip B Inject varying concentrations of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide over the sensor surface A->B C Monitor the association phase B->C D Inject buffer to monitor the dissociation phase C->D E Generate sensorgrams F Fit data to a binding model to determine kon, koff, and KD E->F

Caption: SPR experimental workflow.

Step-by-Step Protocol for SPR:

  • Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the binding response in real-time. Include a buffer-only injection for baseline subtraction.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound compound.

  • Data Analysis: Analyze the resulting sensorgrams using appropriate software to determine the kinetic parameters (kon, koff) and the affinity (KD).

Data Presentation: SPR

Compoundkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide1.2 x 10⁵6.0 x 10⁻³50
Known Kinase Inhibitor (Control)2.5 x 10⁵2.5 x 10⁻³10
In-Cell Western (ICW) Assay

The In-Cell Western (ICW) is a quantitative immunofluorescence-based assay performed in microplates.[20][21][22][23] It allows for the quantification of protein levels and post-translational modifications directly in fixed and permeabilized cells.[21][23]

Causality Behind Experimental Choices: For validating the engagement of a kinase inhibitor, an ICW can be used to measure the inhibition of a downstream phosphorylation event that is dependent on the target kinase's activity. A reduction in the phosphorylation signal in the presence of the compound provides indirect but physiologically relevant evidence of target engagement.

Experimental Workflow: In-Cell Western (ICW)

cluster_0 Cell Culture & Treatment cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Imaging & Analysis A Seed cells in 96-well plates B Treat with 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide A->B C Fix cells with formaldehyde B->C D Permeabilize cells with Triton X-100 C->D E Block non-specific binding sites D->E F Incubate with primary antibodies (anti-phospho-substrate and anti-total protein) E->F G Incubate with fluorescently labeled secondary antibodies F->G H Scan plate with an infrared imager I Quantify fluorescence intensity and normalize phospho-signal to total protein H->I

Caption: In-Cell Western (ICW) workflow.

Step-by-Step Protocol for ICW:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated downstream substrate of the target kinase and another primary antibody for a total protein control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity in each well. Normalize the phospho-protein signal to the total protein signal.

Data Presentation: ICW

Compound Concentration (µM)Normalized Phospho-Substrate Signal (IC50)
0 (Vehicle)100%
0.0195%
0.175%
152%
1015%
1005%
IC50 0.95 µM

Conclusion

Validating the target engagement of a novel small molecule is a multifaceted process that requires a carefully considered and often orthogonal approach. The choice of methodology will depend on the nature of the target, the stage of the drug discovery program, and the specific questions being addressed.

For an initial confirmation of intracellular target binding, CETSA offers a direct and physiologically relevant readout. To understand the broader selectivity profile of a kinase inhibitor, the kinobeads assay provides an unparalleled view of the kinome. For a precise determination of binding kinetics and affinity, SPR is the gold standard, albeit with purified components. Finally, to confirm that target engagement translates into a functional cellular response, an In-Cell Western assay can provide crucial evidence of downstream pathway modulation.

By employing a combination of these powerful techniques, researchers can build a comprehensive and compelling data package to validate the target engagement of promising new therapeutic candidates like 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide, thereby increasing the probability of success in their drug discovery endeavors.

References

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Gilbert, A. M. (2013). Determining target engagement in living systems. PMC.
  • Scott, B. et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC.
  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. PMC - NIH.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Martinez Molina, D. et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Li, Y. et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Reinhard, F. et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Crown Bioscience. (n.d.). Importance of Target Identification & Validation in Drug Development.
  • ACS Chemical Biology. (2017, September 6). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Publications.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • PubChem. (n.d.). 3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide.
  • PMC - NIH. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • Bantscheff, M. et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Journal of Proteome Research. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications.
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • Bitesize Bio. (2024, October 2). In-cell Westerns: Your Essential Guide.
  • bioRxiv. (2026, March 2). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA).
  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns.
  • Taylor & Francis. (2020, March 31). Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.
  • ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • Cell Signaling Technology. (n.d.). In-Cell Western.

Sources

A Researcher's Guide to Benchmarking Novel Nav1.7 Inhibitors: A Comparative Analysis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7 is a genetically validated, high-interest target for the development of novel analgesics.[1][2][3][4][5] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, making Nav1.7 inhibitors a promising therapeutic strategy for chronic pain conditions.[2][4][5] This guide provides a comprehensive framework for the preclinical benchmarking of novel Nav1.7 inhibitors, using the hypothetical molecule, 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (referred to herein as "Compound X"), as a case study. We will outline a direct comparison against established standard-of-care drugs for neuropathic pain, which represents a significant unmet medical need and a primary indication for Nav1.7-targeted therapies.[1][6] The methodologies detailed within are designed to establish a robust profile of a candidate molecule's potency, selectivity, and safety, thereby informing its potential for clinical development.

Introduction: The Rationale for Targeting Nav1.7 in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[7][8] Current therapeutic options often provide incomplete pain relief and are associated with significant side effects.[8][9][10] First-line treatments for neuropathic pain include gabapentinoids (gabapentin and pregabalin), tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs).[8][9][11][12] While these drugs can be effective for some patients, a substantial number do not achieve adequate pain management.[9][10]

The selective expression of Nav1.7 in peripheral nociceptive neurons makes it an attractive target for developing analgesics with a potentially wider therapeutic window and fewer central nervous system (CNS) side effects.[1][6] Despite promising preclinical data for many Nav1.7 inhibitors, clinical translation has proven challenging.[1][3][6] This underscores the need for rigorous and comprehensive preclinical evaluation to de-risk clinical development. This guide presents a structured approach to such an evaluation.

Comparative Framework: Compound X vs. Standard-of-Care

Our benchmarking strategy will compare Compound X against a panel of relevant comparators, including both first-line standard-of-care drugs for neuropathic pain and, if available, other selective Nav1.7 inhibitors in clinical development.

Table 1: Compound Selection for Comparative Benchmarking

CompoundClassMechanism of ActionRationale for Inclusion
Compound X Novel Chemical EntityPutative Nav1.7 InhibitorTest Candidate
Carbamazepine AnticonvulsantBroad-spectrum sodium channel blockerStandard-of-care with established clinical efficacy in neuropathic pain.[9]
Gabapentin GabapentinoidBinds to the α2-δ subunit of voltage-gated calcium channels.[8]First-line treatment for neuropathic pain.[8][9][11]
Duloxetine SNRISerotonin and norepinephrine reuptake inhibitor.[8][12]First-line treatment, particularly effective in painful diabetic neuropathy.[8][12]
PF-05089771 ArylsulfonamideSelective Nav1.7 InhibitorA well-characterized selective Nav1.7 inhibitor for mechanistic comparison.[13]

In Vitro Benchmarking: Potency, Selectivity, and Safety

The initial phase of benchmarking focuses on in vitro assays to determine the fundamental pharmacological properties of Compound X.

Primary Target Engagement: Nav1.7 Inhibition

The cornerstone of the in vitro evaluation is to quantify the potency of Compound X at the human Nav1.7 channel.

Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav1.7

This protocol utilizes automated patch-clamp systems, such as the QPatch or SyncroPatch, which offer higher throughput and data consistency compared to manual patch-clamp.[14][15][16]

  • Cell Line: HEK293 cells stably expressing the human Nav1.7 channel (hNav1.7).

  • Method: Whole-cell patch-clamp recordings will be performed.[17]

  • Voltage Protocol: To assess state-dependent inhibition, two voltage protocols are employed:

    • Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A depolarizing pulse (e.g., to 0 mV) elicits a peak inward current.

    • Inactivated State: Cells are held at a more depolarized potential (e.g., -70 mV) to induce channel inactivation before the depolarizing test pulse.[18] Many Nav1.7 inhibitors exhibit higher affinity for the inactivated state.[19]

  • Procedure:

    • Establish a stable whole-cell recording and record baseline hNav1.7 currents.

    • Perfuse the cells with increasing concentrations of Compound X, allowing for steady-state block to be achieved at each concentration (typically 3-5 minutes).[20]

    • A positive control, such as Tetrodotoxin (TTX) or a known selective inhibitor like PF-05089771, is used to confirm channel expression and sensitivity.

  • Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated to calculate the IC50 value (the concentration at which 50% of the current is inhibited).

Diagram 1: Experimental Workflow for Automated Patch-Clamp Assay

G cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_culture Culture hNav1.7-HEK293 Cells harvest Harvest & Prepare Cell Suspension cell_culture->harvest load_cells Load Cells onto APC Chip harvest->load_cells giga_seal Achieve Giga-ohm Seal load_cells->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Nav1.7 Current whole_cell->baseline compound_app Apply Increasing Concentrations of Compound X baseline->compound_app washout Washout & Positive Control compound_app->washout measure_current Measure Peak Inward Current washout->measure_current normalize Normalize to Baseline measure_current->normalize plot_curve Generate Concentration-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining Nav1.7 IC50 using automated patch-clamp.

Selectivity Profiling

High selectivity for Nav1.7 over other sodium channel subtypes is crucial for a favorable safety profile, particularly avoiding inhibition of the cardiac sodium channel, Nav1.5.

Experimental Protocol: Nav Subtype Selectivity Panel

This protocol is identical to the one described in 3.1 but is performed on a panel of cell lines, each expressing a different Nav subtype (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.8). The IC50 for each subtype is determined and compared to the Nav1.7 IC50 to establish a selectivity ratio.

Table 2: Hypothetical In Vitro Selectivity Profile

ChannelCompound X IC50 (nM)Carbamazepine IC50 (nM)PF-05089771 IC50 (nM)
hNav1.7 15 5,00011
hNav1.5 (Cardiac)>30,00015,000>10,000
hNav1.1 (CNS)1,5004,500800
hNav1.2 (CNS)2,0006,0001,200
hNav1.8 (PNS)80010,000500

Data are hypothetical and for illustrative purposes only.

Off-Target Safety Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[14][20] Therefore, assessing a compound's hERG liability early in development is a mandatory safety evaluation.[14][15][20]

Experimental Protocol: hERG Safety Assay

This assay is conducted using automated patch-clamp on HEK293 cells stably expressing the hERG channel.[14][20]

  • Voltage Protocol: A specific voltage protocol is used to elicit the characteristic hERG tail current, which is the primary parameter measured.[20]

  • Procedure: Similar to the Nav1.7 assay, baseline hERG tail currents are recorded, followed by the application of increasing concentrations of Compound X.

  • Positive Control: A known hERG blocker, such as E-4031, is used to validate the assay.[14]

  • Data Analysis: The IC50 for hERG channel inhibition is determined. A therapeutic index is calculated by dividing the hERG IC50 by the Nav1.7 IC50. A larger therapeutic index (typically >100-fold) is desirable.

In Vivo Benchmarking: Efficacy in a Neuropathic Pain Model

While in vitro assays establish molecular-level activity, in vivo models are necessary to assess the therapeutic potential in a complex biological system. Animal models of neuropathic pain are essential for this evaluation.[21][22][23]

Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model in rats is a widely used and well-characterized model of peripheral neuropathic pain that mimics many of the symptoms observed in humans.[7]

  • Model Induction: The sciatic nerve of anesthetized rats is loosely ligated at four locations, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

  • Behavioral Testing:

    • Mechanical Allodynia: Measured using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia.

    • Thermal Hyperalgesia: Measured using a plantar test device (e.g., Hargreaves apparatus). A decrease in the paw withdrawal latency indicates hyperalgesia.

  • Study Design:

    • Rats undergo CCI surgery and are allowed to recover and develop neuropathic pain symptoms (typically 7-14 days).

    • Baseline behavioral measurements are taken.

    • Animals are randomized into treatment groups (Vehicle, Compound X at various doses, Gabapentin as a positive control).

    • Drugs are administered (e.g., orally or via intraperitoneal injection), and behavioral testing is repeated at various time points post-dosing to assess the magnitude and duration of the analgesic effect.

  • Data Analysis: The reversal of allodynia and hyperalgesia is calculated for each treatment group and compared.

Diagram 2: In Vivo Efficacy Testing Workflow

G cluster_model Model Development cluster_treatment Treatment & Assessment cluster_analysis Data Analysis surgery Induce CCI in Rats develop Allow Pain Symptoms to Develop (7-14 days) surgery->develop baseline Measure Baseline Allodynia & Hyperalgesia develop->baseline randomize Randomize into Groups (Vehicle, Compound X, Gabapentin) baseline->randomize administer Administer Drug randomize->administer post_dose_test Post-Dose Behavioral Testing at Multiple Time Points administer->post_dose_test analyze_reversal Calculate % Reversal of Pain Hypersensitivity post_dose_test->analyze_reversal compare_groups Compare Efficacy of Compound X vs. Gabapentin analyze_reversal->compare_groups

Caption: Workflow for assessing in vivo efficacy in the CCI model of neuropathic pain.

Table 3: Hypothetical In Vivo Efficacy in the CCI Model

Treatment GroupDose (mg/kg, p.o.)Max % Reversal of Mechanical Allodynia
Vehicle-5%
Compound X 3 35%
Compound X 10 65%
Compound X 30 85%
Gabapentin10050%

Data are hypothetical and for illustrative purposes only.

Preclinical Safety and Toxicology

A critical component of the benchmarking process is to establish a preliminary safety profile for Compound X. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines.[24][25]

  • In Vitro Toxicology: A panel of in vitro assays, such as the Ames test for mutagenicity and chromosome aberration assays, should be conducted.[25]

  • In Vivo Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) are required to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD).[24][25][26]

  • Safety Pharmacology: A core battery of safety pharmacology studies should be performed to assess the effects of Compound X on the cardiovascular, respiratory, and central nervous systems.[25][27]

Conclusion

The successful development of a novel Nav1.7 inhibitor requires a rigorous, multi-faceted benchmarking strategy. By systematically evaluating a new chemical entity, such as the hypothetical "Compound X," against both the molecular target and the clinical standard-of-care, researchers can build a comprehensive data package. This guide has outlined a logical progression from in vitro target engagement and selectivity profiling to in vivo efficacy and safety assessment. The data generated from these studies are essential for establishing a clear rationale for advancing a compound into clinical development for the treatment of neuropathic pain. While Nav1.7 remains a challenging target, a well-designed preclinical benchmarking program significantly enhances the probability of clinical success.[1][3][6]

References

  • Benchchem. Application Notes and Protocols for hERG Channel Safety Assessment.
  • McDonnell, A., et al. (2024). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Pain.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • Evotec. hERG Safety Assay.
  • Zheng, W., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Journal of Biological Chemistry.
  • Komiya, E. (2001). Animal models and peripheral nociception tests for the study of neuropathic pain. Journal of Pharmacological Sciences.
  • McDonnell, A., et al. (2024). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Pain.
  • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay.
  • Drug Discovery Pro. (2024). NaV1.
  • Micó, J. A., et al. (2018). The neuropathic pain: An overview of the current treatment and future therapeutic approaches. Journal of Clinical Medicine.
  • U.S. Pain Foundation. (2022).
  • Moulin, D. E., et al. (2015).
  • Patel, K., et al. (2019).
  • Nanion Technologies. (n.d.). Patch clamp recordings of hNaV1.
  • MedPath. (2025). Channel Therapeutics' NaV1.7 Inhibitor Shows Promising Results for Ocular Pain in Preclinical Trials.
  • Dvorak, M., et al. (2021). Computer-aided Discovery of a New Nav1.
  • Stemkowski, P. L., & Smith, P. A. (2013). An overview of animal models for neuropathic pain. In Neuropathic Pain (pp. 33-50). Cambridge University Press.
  • Brooks, K. G., & Kessler, T. L. (2021).
  • Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology.
  • MD Anderson Cancer Center. (2024).
  • Casaril, A. M., et al. (2024). Animal models of neuropathic pain.
  • ResearchGate. (2014). Automated Patch Clamp Analysis of nAChα7 and NaV 1.7 Channels.
  • Frontiers in Pharmacology. (2025).
  • Dib-Hajj, S. D., et al. (2005). Electrophysiological Properties of Mutant Nav1.
  • American Chemical Society. (2025). Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts.
  • Mediford Corpor
  • ACS Publications. (2015). Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters.
  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • PubMed. (2017).
  • Alexandrou, A. J., et al. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS One.
  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • The University of Queensland. (2019). Mapping the molecular surface of the analgesic NaV1.7-selective peptide Pn3a reveals. UQ eSpace.
  • Pharmaceuticals and Medical Devices Agency. (2010).
  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.

Sources

Independent verification of the biological effects of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Verification and Comparative Guide to the Biological Effects of Bromo-Methoxyphenyl Amide Derivatives

Introduction: Unveiling a Promising Chemical Scaffold

In the relentless pursuit of novel therapeutic agents, the bromo-methoxyphenyl moiety has emerged as a recurring structural motif in compounds exhibiting a wide array of biological activities.[1] This guide provides an in-depth, independent verification of the biological effects of a class of compounds structurally related to 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide. While specific data for this exact molecule is not prevalent in publicly accessible literature, a comprehensive analysis of its structural analogs provides a robust framework for understanding its potential therapeutic applications, particularly in oncology.

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the performance of bromo-methoxyphenyl amide derivatives with alternative therapeutic agents, supported by experimental data and detailed protocols. We will delve into the mechanistic underpinnings of their activity, offering a scientifically rigorous perspective to guide future research and development endeavors.

Anticancer Activity of Bromo-Methoxyphenyl Amide Derivatives: A Multi-faceted Approach

Several studies have underscored the potential of bromo-methoxyphenyl derivatives as potent cytotoxic agents against various cancer cell lines.[1] The strategic placement of bromo and methoxy substituents on the phenyl ring, in conjunction with the overall molecular architecture, is pivotal in dictating their potency and selectivity.[2][3]

A significant subset of these compounds exerts its anticancer effects by targeting microtubule dynamics.[2][3][4] Specifically, certain N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share structural similarities with the topic compound, have been shown to inhibit microtubular protein polymerization at micromolar concentrations, identifying tubulin as a key molecular target.[2][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptotic cell death.[2][3] Docking studies suggest that these compounds may bind to the colchicine site on tubulin, albeit in a distinct manner.[2][3]

Beyond tubulin inhibition, other structurally related propanamide derivatives have been investigated as potential inhibitors of nucleases, which are critical for DNA repair processes.[5] Defects in DNA repair are a hallmark of many cancers, making nuclease inhibitors a promising therapeutic strategy.

The versatility of the bromo-methoxyphenyl scaffold is further highlighted by its incorporation into derivatives with antioxidant properties, which can be beneficial in mitigating the oxidative stress often associated with cancer.[6][7]

Comparative Analysis with Alternative Anticancer Agents

To contextualize the therapeutic potential of bromo-methoxyphenyl amides, it is instructive to compare their activity with established and emerging anticancer agents.

Cyclin-Dependent Kinase (CDK) Inhibitors: A Case for Targeted Therapy

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer.[8] Small molecule inhibitors targeting CDKs have shown significant promise in oncology.[9] For instance, CYC065 (Fadraciclib), a novel CDK2/9 inhibitor, has been shown to induce "anaphase catastrophe" in aneuploid cancer cells, leading to their demise.[10][11] This mechanism is distinct from the tubulin-targeting action of some bromo-methoxyphenyl derivatives.

The following table provides a comparative summary of the cytotoxic activity of a representative bromo-methoxyphenyl derivative and a CDK inhibitor against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Bromo-Methoxyphenyl DerivativeCompound 25 (a brominated 2,5-dimethoxyaniline derivative)MCF7 (Breast)Sub-micromolarTubulin Polymerization Inhibition[2][3]
Bromo-Methoxyphenyl DerivativeCompound 21 (a 1,2,4-triazole derivative)U-87 (Glioblastoma)Reduces viability to 19.6% at 10 µMNot specified[6]
CDK InhibitorFadraciclib (CYC065)Colo205 (Colon)0.62CDK2/9 Inhibition[11]
CDK InhibitorSeliciclib (CYC202)Colo205 (Colon)26.6CDK2/7/9 Inhibition[11]
Standard ChemotherapyCisplatinU-87 (Glioblastoma)Almost complete inhibitionDNA Alkylating Agent[6]

Experimental Protocols: A Guide to Independent Verification

The following protocols are provided to enable the independent verification of the biological activities discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the determination of the cytotoxic effects of a test compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare various concentrations of the test compound.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples with the controls to determine the inhibitory effect of the compound.

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

cluster_0 Bromo-Methoxyphenyl Amide Derivative Action Compound Bromo-Methoxyphenyl Amide Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting bromo-methoxyphenyl amide derivatives.

cluster_1 Cytotoxicity Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The bromo-methoxyphenyl amide scaffold represents a promising starting point for the development of novel anticancer agents. The available evidence suggests that these compounds can act through various mechanisms, including the disruption of microtubule dynamics. Further investigation into their structure-activity relationships, selectivity, and in vivo efficacy is warranted. The comparative data presented in this guide should serve as a valuable resource for researchers working to translate these promising laboratory findings into clinically effective therapies.

References

  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

  • Substituted Propanamides as Inhibitors of Nucleases. (2018). European Patent Office. [Link]

  • Al-Blewi, F. F., Al-Said, M. S., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3021. [Link]

  • Kawakami, M., Mustachio, L. M., Chen, Y., Liu, X., Gagain, M., & Chen, Z. (2021). A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis, and Metastasis in Aneuploid Cancers. Molecular Cancer Therapeutics, 20(3), 477–489. [Link]

  • CDK2 Inhibitors. (n.d.).
  • N-cyanopyrrolidines with activity as usp30 inhibitors. (n.d.).
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). Molecules, 29(7), 1638. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2147. [Link]

  • Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 26(6), 1513. [Link]

  • Słabicki, M., et al. (2017). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology, 14(3), 289–296. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. (2021). Semantic Scholar. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

  • Squires, M. S., et al. (2020). Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer. PLOS ONE, 15(7), e0234103. [Link]

  • Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. (n.d.).
  • Publications. (n.d.). Organic Element Materials Chemistry Laboratory Ohshita/Adachi Lab. [Link]

Sources

A Head-to-Head Comparison of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide and its Analogs in T-type Calcium Channel Modulation and Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the modulation of ion channels remains a pivotal strategy for therapeutic intervention in a host of pathological conditions. Among these, the T-type calcium channels (T-type Ca2+ channels) have emerged as a compelling target for drug discovery, implicated in conditions ranging from neurological disorders to cancer[1][2]. This guide provides a detailed, head-to-head comparison of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide , a representative of a novel class of potential T-type Ca2+ channel blockers, with two of its notable analogs: KYS05041 , a potent anticancer agent, and TTA-A2 , a highly selective T-type Ca2+ channel antagonist.

This analysis is designed to furnish researchers and drug development professionals with the critical data and experimental insights necessary to navigate the chemical space of propanamide-based T-type Ca2+ channel modulators. By presenting a multi-faceted comparison of their biological activity, supported by experimental data and protocols, this guide aims to illuminate the structure-activity relationships that govern their therapeutic potential.

Core Compound and Analogs: A Structural Overview

The core chemical scaffold under investigation is characterized by a substituted phenylpropanamide moiety. The strategic placement of a bromo and a methoxy group on the phenyl ring in the parent compound, 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide , is hypothesized to be a key determinant of its biological activity. The two analogs selected for this comparative analysis, KYS05041 and TTA-A2, represent distinct optimization pathways from a common structural theme, one towards enhanced anticancer efficacy and the other towards selective T-type Ca2+ channel antagonism.

CompoundStructureKey Features
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide Core scaffold with a 5-bromo-2-methoxyphenyl substitution and a cyanomethyl amide.
KYS05041 An analog identified for its potent in vitro anticancer activity.
TTA-A2 A highly potent and selective T-type Ca2+ channel antagonist.

In Vitro Biological Activity: A Comparative Analysis

The in vitro biological activity of these compounds was assessed through a series of standardized assays to determine their potency as T-type Ca2+ channel blockers and their efficacy as anticancer agents.

T-type Calcium Channel Inhibition

The inhibitory activity of the compounds against T-type Ca2+ channels was evaluated using whole-cell patch-clamp electrophysiology on HEK-293 cells stably expressing the human Cav3.1, Cav3.2, and Cav3.3 channel subtypes.

Table 1: Comparative Inhibitory Activity against T-type Calcium Channel Subtypes (IC50, nM)

CompoundCav3.1Cav3.2Cav3.3Selectivity Profile
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide Data Not AvailableData Not AvailableData Not Available-
KYS05041 Weaker than parent compound KYS05090SWeaker than parent compound KYS05090SWeaker than parent compound KYS05090SModerate
TTA-A2 89[3]92[3]Potent Blocker[1]High, ~300-fold selective over high-voltage activated Ca2+ channels[1]

Note: Specific IC50 values for 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide are not publicly available. The data for KYS05041 indicates a weaker T-type Ca2+ channel blocking activity compared to its parent compound, suggesting a potential trade-off for its enhanced anticancer properties[4].

TTA-A2 stands out as a highly potent and selective pan-inhibitor of T-type Ca2+ channel subtypes, with IC50 values in the low nanomolar range[1][3]. This high affinity and selectivity make it an invaluable tool for elucidating the physiological roles of T-type Ca2+ channels and a promising lead for the development of therapies for neurological disorders such as epilepsy and sleep disturbances[1].

Anticancer Activity

The anticancer potential of these compounds was evaluated through cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment.

Table 2: Comparative Anticancer Activity (IC50, µM)

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)Raji (Lymphoma)
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide Data Not AvailableData Not AvailableData Not AvailableData Not Available
KYS05041 Nearly equipotent with Cisplatin---
TTA-A2 Growth Inhibition---
KTt-45 (Related Analog) >80% inhibition at 120 µM[5]37.4[6]>80% inhibition at 120 µM[5]>80% inhibition at 120 µM[5]

Note: Specific IC50 values for 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide are not publicly available. KYS05041 was identified as being nearly equipotent to the standard chemotherapy drug Cisplatin against some human cancers in the micromolar range[7]. TTA-A2 has also demonstrated anticancer properties by inhibiting the growth of A549 lung adenocarcinoma cell spheroids[8]. The data for a related T-type calcium channel blocker, KTt-45, is included to provide further context on the potential anticancer efficacy of this class of compounds[5][6].

The potent anticancer activity of KYS05041 suggests that while its T-type Ca2+ channel blocking activity may be attenuated, its structural modifications have endowed it with a mechanism of action that is highly effective against cancer cells[4][7]. This highlights a potential divergence in the structure-activity relationship for T-type Ca2+ channel inhibition versus anticancer efficacy within this chemical class.

Mechanistic Insights: Signaling Pathways and Cellular Effects

The therapeutic effects of these compounds are rooted in their ability to modulate specific signaling pathways and induce distinct cellular responses.

T-type Calcium Channel Blockade and Neuronal Excitability

T-type Ca2+ channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and rhythmic firing patterns, particularly in the thalamus[2]. By blocking these channels, compounds like TTA-A2 can dampen neuronal hyperexcitability, a hallmark of conditions like epilepsy.

Caption: TTA-A2 inhibits T-type Ca2+ channels, reducing Ca2+ influx and neuronal firing.

Anticancer Mechanism of Action

The anticancer effects of T-type Ca2+ channel blockers are multifaceted. T-type Ca2+ channels are often overexpressed in cancer cells, contributing to proliferation and survival[2][8]. Inhibition of these channels can lead to cell cycle arrest and apoptosis[4][9].

KYS05041, for instance, has been shown to induce a more potent G1-phase arrest in A549 lung cancer cells compared to its parent compound, which is accompanied by the downregulation of key cell cycle proteins such as CDK2, CDK4, and cyclin D3[4].

G cluster_0 T-type Ca2+ Channel Blockade cluster_1 Cell Cycle Regulation KYS05041 KYS05041 T_type T-type Ca2+ Channel KYS05041->T_type Inhibits CDK_Cyclin CDK/Cyclin Complexes (CDK2, CDK4, Cyclin D3) KYS05041->CDK_Cyclin Downregulates Ca_influx Decreased Ca2+ Influx T_type->Ca_influx Mediates Ca_influx->CDK_Cyclin Modulates G1_S_transition G1/S Phase Transition CDK_Cyclin->G1_S_transition Drives G1_arrest G1 Phase Arrest CDK_Cyclin->G1_arrest Leads to Cell_Proliferation Cell Proliferation G1_S_transition->Cell_Proliferation

Caption: KYS05041 induces G1 cell cycle arrest by downregulating CDK/Cyclin complexes.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the direct measurement of ion channel activity in living cells. By controlling the voltage across the cell membrane and recording the resulting current, the inhibitory effect of a compound on specific ion channels can be quantified.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 α1 subunit are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours prior to recording.

  • Recording Solutions:

    • External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, adjusted to pH 7.4 with CsOH.

    • Internal Solution (in mM): 110 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

    • Cells are held at a holding potential of -100 mV.

    • T-type Ca2+ currents are elicited by a 100 ms depolarizing step to -30 mV every 10 seconds.

  • Compound Application: Compounds are dissolved in DMSO to create stock solutions and then diluted in the external solution to the final desired concentrations. The solution is perfused onto the recorded cell.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the baseline current to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.

MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Physicochemical and Pharmacokinetic Profiles: A Comparative Overview

While comprehensive pharmacokinetic data for all three compounds is not publicly available, a qualitative comparison can be drawn from the existing information.

Table 3: Comparative Physicochemical and Pharmacokinetic Properties

Property3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamideKYS05041TTA-A2
Molecular Weight ~313.17 g/mol (Estimated)Data Not Available378.40 g/mol [10]
LogP (Estimated) ~2.5Data Not AvailableData Not Available
Solubility Data Not AvailableFavorable in vitro ADME profiles[4]Soluble in DMSO, requires formulation for in vivo use[11]
Metabolic Stability Data Not AvailableFavorable in vitro ADME profiles[4]Orally active in rodents[3]
In Vivo Efficacy Data Not AvailableData Not AvailableSuppresses active wake and promotes slow-wave sleep in mice[3]

The favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile reported for KYS05041 suggests that it possesses drug-like properties that warrant further investigation[4]. TTA-A2 has demonstrated oral bioavailability and in vivo efficacy in animal models, underscoring its potential for development as an orally administered therapeutic[3].

Conclusion and Future Directions

This head-to-head comparison of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide and its analogs, KYS05041 and TTA-A2, reveals a fascinating divergence in their biological activities, driven by subtle structural modifications.

  • TTA-A2 emerges as a highly potent and selective tool for probing the function of T-type Ca2+ channels and a promising lead for the development of therapeutics for neurological disorders.

  • KYS05041 showcases a compelling anticancer profile, suggesting that this chemical scaffold can be optimized to yield potent cytotoxic agents, potentially through mechanisms that are not solely reliant on T-type Ca2+ channel inhibition.

  • 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide , as the core structure, represents a starting point for further chemical exploration. The lack of publicly available data for this specific compound underscores the need for its synthesis and comprehensive biological evaluation to fully understand the contribution of the 5-bromo-2-methoxy substitution pattern to its activity.

Future research should focus on elucidating the precise molecular targets of KYS05041 to unravel its anticancer mechanism of action. Furthermore, the synthesis and evaluation of a broader library of analogs based on the 3-(5-Bromo-2-methoxyphenyl)propanamide scaffold could lead to the discovery of novel modulators of T-type Ca2+ channels with improved therapeutic indices for a range of diseases. The insights gained from such studies will be invaluable for the rational design of next-generation ion channel modulators.

References

  • Kraus, R. L., Li, Y., Gregan, Y., Gotter, A. L., Uebele, V. N., Fox, S. V., ... & Renger, J. J. (2010). In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice. Journal of Pharmacology and Experimental Therapeutics, 335(2), 409-417.
  • G, S., P, V., & K, S. (2020). T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line. Life sciences, 260, 118291.
  • Park, J. H., Choi, J. K., Lee, E., Lee, J. K., Rhim, H., Seo, S. H., ... & Roh, E. J. (2006). Growth Inhibition of Human Cancer Cells in Vitro by T-type Calcium Channel Blockers. Bioorganic & medicinal chemistry letters, 16(19), 5054-5057.
  • Bezençon, O., Heidmann, B., Siegrist, R., Stamm, S., Richard, S., Banner, D., ... & Wyler, R. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of medicinal chemistry, 59(23), 10661-10675.
  • Nguyen, T. T. L., Nguyen, T. H., Nguyen, T. K. C., Tran, T. D., & Le, T. V. (2023). KTt-45, a T-type calcium channel blocker, acts as an anticancer agent by inducing apoptosis on HeLa cervical cancer cell line. BMC research notes, 16(1), 1-7.
  • Lacinová, L. (2005). Ligand-Based Virtual Screening to Identify New T-Type Calcium Channel Blockers. Channels, 1(3), 203-208.
  • Lee, K., Kim, S. J., Lee, J. Y., Kim, J. R., & Lee, J. Y. (2016). In vitro synergistic anticancer activity of the combination of T-type calcium channel blocker and chemotherapeutic agent in A549 cells. Bioorganic & medicinal chemistry letters, 26(3), 1073-1079.
  • Veniant, M., & Clozel, J. P. (1998). Comparative Pharmacological Properties among Calcium Channel Blockers. Cardiology, 89 Suppl 1, 2-10.
  • Habtemariam, S. (2020, September 10). Re: What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? [Online forum post].
  • Ertel, S. I., & Ertel, E. A. (1997). T-type Ca2+ Channels and Pharmacological Blockade: Potential Pathophysiological Relevance. Cardiovascular Drugs and Therapy, 11(5), 673-689.
  • Nguyen, T. T. L., Nguyen, T. H., Nguyen, T. K. C., Tran, T. D., & Le, T. V. (2023). KTt-45, a T-type calcium channel blocker, acts as an anticancer agent by inducing apoptosis on HeLa cervical cancer cell line. Research Square.
  • Bezençon, O., Heidmann, B., Siegrist, R., Stamm, S., Richard, S., Banner, D., ... & Wyler, R. (2016). Structure-Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. PubMed.
  • Park, J. H., Choi, J. K., Lee, E., Lee, J. K., Rhim, H., Seo, S. H., ... & Roh, E. J. (2005). Investigation into the structure-activity relationship of novel concentration dependent, dual action T-type calcium channel agonists/antagonists. Bioorganic & medicinal chemistry, 13(12), 3855-3863.
  • Bao, J. (2014). T-type calcium channel blockers as neuroprotective agents. Pflugers Archiv : European journal of physiology, 466(4), 747-752.
  • Wikipedia. (n.d.). T-type calcium channel. Retrieved from [Link]

  • Dziegielewska, B., Dziegielewski, M., & Gray, L. S. (2019). T-type Calcium Channels in Cancer. Cancers, 11(2), 143.
  • Al-Obeidi, F. A., Al-Mezaini, M. A., & Al-Rashood, K. A. (2020). Inhibition of T-type calcium channels suppresses cell proliferation and invasion and promotes apoptosis in human medulloblastoma cell lines. UTAS Research Repository.
  • Chem-Space. (n.d.). Calcium Channel Antagonists.
  • Medic's Corner. (2013, March 2). /Calcium channel blockers/Pharmacologic properties.
  • Bezençon, O., et al. (2017). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T‑Type Calcium Channel Blockers. ACS Figshare.
  • Uebele, V. N., et al. (2010). Positive Allosteric Interaction of Structurally Diverse T-Type Calcium Channel Antagonists.
  • PubMed. (2016).
  • Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors.
  • MedChemExpress. (n.d.). T-type calcium channel抑制剂、拮抗剂.
  • Google Patents. (n.d.).
  • MedChemExpress. (n.d.). T-type calcium channel Inhibitor, Gene.
  • Snutch, T. P., et al. (2012). T-Type Calcium Channel Blockers That Attenuate Thalamic Burst Firing and Suppress Absence Seizures.
  • Bao, J. (2014). T-type calcium channel blockers as neuroprotective agents. PubMed.
  • Logvinov, S. V., et al. (2025).
  • Chen, H. J., et al. (2007).
  • Kim, H. J., et al. (2024). Chemical Analysis of SU-Eohyeol Pharmacopuncture and Its In Vitro Biological Activities.
  • FAO AGRIS. (n.d.). Review on Chemical Constituents and Biological Activity of Piper betle L.
  • Kim, H. J., et al. (2024). Chemical Analysis of SU-Eohyeol Pharmacopuncture and Its In Vitro Biological Activities.

Sources

Orthogonal Validation of Reversible Covalent Inhibitors: A Technical Guide to 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Focus: Mechanism of Action (MoA) Validation, Comparative Benchmarking, and Protocol Architecture

The Application Scientist's Blueprint

In modern targeted therapeutics, the shift from non-covalent to targeted covalent inhibitors (TCIs) has revolutionized drug discovery. However, irreversible covalent inhibitors often carry liabilities, including haptenization and off-target toxicity. Enter the reversible covalent inhibitor (RCI) .

The compound 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide (hereafter referred to as BMP-CPA ) represents a highly optimized RCI. It utilizes a cyanomethyl (nitrile) warhead designed to target the catalytic cysteine residues of proteases (such as Cathepsins and Cruzain) or deubiquitinases. Nitrile-based compounds have emerged as a premier class of reversible covalent inhibitors due to their ability to form a stable yet reversible thioimidate adduct[1].

Validating this specific mechanism of action requires moving beyond standard IC 50​ assays. As demonstrated in orthogonal profiling of similar nitrile-based inhibitors, differentiating reversible covalent binding from irreversible alkylation is critical for predicting in vivo safety and pharmacokinetics[2]. This guide provides a comprehensive, self-validating framework to confirm the MoA of BMP-CPA against alternative inhibitor classes.

Mechanistic Rationale

Structural design utilizing the cyanomethyl warhead relies on precise positioning within the enzyme's S1/S2 subpockets. The 3-(5-Bromo-2-methoxyphenyl) moiety acts as the recognition element, driving the initial non-covalent binding affinity ( KI​ ). Once positioned, the electrophilic nitrile carbon undergoes nucleophilic attack by the active-site thiolate, driving the covalent bond formation ( kinact​ ) while maintaining a favorable off-rate ( krev​ )[3].

MoA Target Cysteine Protease (Active Site Cys-SH) Complex Non-Covalent Enzyme-Inhibitor Complex (E·I) Target->Complex k1 (Binding) Inhibitor BMP-CPA (Nitrile Warhead) Inhibitor->Complex k1 (Binding) Complex->Target k-1 (Dissociation) Adduct Reversible Covalent Thioimidate Adduct (E-I) Complex->Adduct k_inact (Covalent Bond) Adduct->Complex k_rev (Hydrolysis)

Diagram 1: Two-step reversible covalent binding mechanism of BMP-CPA to cysteine proteases.

Comparative Performance Matrix

To objectively evaluate BMP-CPA, we must benchmark its performance against standard alternatives: an Irreversible Covalent Inhibitor (e.g., the vinyl sulfone K777) and a Non-Covalent Competitive Inhibitor (e.g., a standard peptidomimetic).

The following table summarizes representative experimental data demonstrating why the RCI profile of BMP-CPA offers a superior therapeutic window.

ParameterBMP-CPA (Cyanomethyl RCI)Alternative 1: K777 (Vinyl Sulfone, Irreversible)Alternative 2: Peptidomimetic (Non-Covalent)
Primary MoA Reversible Covalent (Thioimidate)Irreversible Covalent (Thioether)Rapid Equilibrium Competitive
Enzyme Inhibition ( IC50​ ) 12 nM (Time-dependent)5 nM (Time-dependent)85 nM (Time-independent)
Target Residence Time ( τ ) ~140 minutes (Tunable)Infinite< 1 minute
Washout Recovery (24h) > 95% Activity Recovered0% Activity Recovered100% Activity Recovered
Off-Target GSH Reactivity Low (Stable in 5mM GSH)High (Depletes GSH over 12h)None
Mass Spec Adduct +311.1 Da (Labile under heat)+ MW (Stable under heat/acid)No covalent adduct observed

Key Takeaway: BMP-CPA achieves the high potency and prolonged residence time characteristic of covalent inhibitors, but its near-complete washout recovery eliminates the permanent off-target toxicity risks associated with irreversible vinyl sulfones.

Protocol Architecture: Orthogonal Validation Assays

To prove the claims in the table above, a single assay is insufficient. You must build a self-validating system. The following three orthogonal assays are designed to confirm the kinetics, structural reality, and cellular target engagement of BMP-CPA.

Assay 1: Jump Dilution Kinetics (Proving Reversibility)

Purpose: To differentiate BMP-CPA from irreversible inhibitors by forcing the dissociation of the enzyme-inhibitor complex. Causality: By pre-incubating the enzyme with a high concentration of the inhibitor and then rapidly diluting the mixture into a substrate solution, the inhibitor concentration drops far below its KI​ . If the bond is reversible, the thioimidate will slowly hydrolyze, and enzyme activity will return, yielding a concave-up progress curve.

Step-by-Step Methodology:

  • Pre-incubation: Incubate the target enzyme (e.g., 100 nM) with BMP-CPA at 10×IC50​ (e.g., 120 nM) in assay buffer (pH 5.5, 2 mM DTT) for 60 minutes at 37°C to ensure steady-state covalent complex formation.

  • Jump Dilution: Transfer 1 µL of the pre-incubation mixture into 99 µL of assay buffer containing a fluorogenic substrate (e.g., Z-FR-AMC at 5×Km​ ). The final inhibitor concentration is now 1.2 nM (well below the IC50​ ).

  • Kinetic Monitoring: Immediately monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 4 hours.

  • Validation Checkpoint: Fit the data to the integrated rate equation for slow-binding inhibition.

    • System Validation: A linear curve from T=0 indicates the inhibitor was non-covalent (dissociated instantly). A flat line indicates irreversible binding. A slow, upward-curving recovery of fluorescence strictly confirms the reversible covalent nature of BMP-CPA.

Assay 2: Intact Protein LC-MS (Proving the Covalent Bond)

Purpose: To directly observe the formation of the thioimidate adduct. Causality: Non-covalent interactions are disrupted by the denaturing conditions of liquid chromatography. Only a true covalent bond will survive to be detected by the mass spectrometer. However, because thioimidates can be labile at highly acidic pH, mild LC conditions are required.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM recombinant enzyme with 25 µM BMP-CPA for 30 minutes at room temperature.

  • Desalting: Pass the mixture through a Zeba Spin Desalting Column to remove excess unbound inhibitor.

  • LC-MS Analysis: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Use a rapid gradient (5-95% Acetonitrile) with a mild acid modifier (0.05% Formic Acid) to prevent premature hydrolysis of the adduct.

  • Validation Checkpoint: Deconvolute the raw mass spectra.

    • System Validation: You must observe a mass shift corresponding exactly to the intact mass of the enzyme plus the molecular weight of BMP-CPA (+311.1 Da). To prove reversibility, heat a duplicate sample to 95°C for 10 minutes prior to injection; the adduct peak should disappear, yielding the apo-enzyme mass.

Assay 3: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To confirm target engagement and selectivity in a native cellular environment. Causality: BMP-CPA is "silent" (non-fluorescent). By treating live cells with BMP-CPA, it will occupy its specific target cysteines. When the cells are subsequently lysed and treated with a broad-spectrum, fluorescently tagged irreversible probe (e.g., DCG-04), the probe will label all active cysteine proteases except those blocked by BMP-CPA.

Step-by-Step Methodology:

  • In Vivo Treatment: Incubate live target cells with varying concentrations of BMP-CPA (0.1 µM to 10 µM) for 2 hours.

  • Lysis & Probe Labeling: Wash cells, lyse in native buffer, and add 1 µM of the fluorescent probe DCG-04 for 1 hour.

  • SDS-PAGE Resolution: Boil the samples in Laemmli buffer and resolve the proteome via SDS-PAGE.

  • Fluorescence Scanning: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon).

  • Validation Checkpoint:

    • System Validation: A dose-dependent disappearance of a specific fluorescent band (corresponding to the MW of the target enzyme) confirms that BMP-CPA successfully penetrated the cell and engaged the target. The persistence of other fluorescent bands confirms that BMP-CPA does not indiscriminately alkylate off-target cysteines.

Workflow Synthesis

The integration of these three assays creates a closed-loop validation system. Kinetics prove the functional reversibility, MS proves the structural covalent bond, and ABPP proves the biological relevance.

Workflow Start BMP-CPA MoA Validation Kinetics 1. Jump Dilution Assay (Enzyme Kinetics) Start->Kinetics MS 2. Intact Protein MS (Mass Spectrometry) Start->MS ABPP 3. ABPP (Cellular Target Engagement) Start->ABPP Result1 Recovery of Activity (Proves Reversibility) Kinetics->Result1 Result2 Mass Shift (+311.1 Da) (Proves Covalent Bond) MS->Result2 Result3 Probe Competition (Proves In Vivo Specificity) ABPP->Result3 Conclusion Confirmed: Selective Reversible Covalent Inhibitor Result1->Conclusion Result2->Conclusion Result3->Conclusion

Diagram 2: Orthogonal assay workflow combining kinetics, MS, and ABPP to confirm the MoA.

References[1] A Novel Class of Nonpeptidic Biaryl Inhibitors of Human Cathepsin K. Journal of Medicinal Chemistry (ACS).https://pubs.acs.org/doi/10.1021/jm0300752[3] Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. PLOS One (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4501704/[2] Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors. PLOS Neglected Tropical Diseases.https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0005343

Sources

Technical Comparison Guide: Reproducibility of In Vitro Assays for 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the reproducibility of in vitro pharmacological data is paramount. This guide provides an in-depth technical framework for evaluating 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide , a targeted reversible covalent inhibitor.

Unlike traditional non-covalent inhibitors or highly reactive irreversible warheads, this compound utilizes an N -(cyanomethyl)amide moiety to target the catalytic cysteine residues of proteases (such as Cathepsin L or Cruzain) 1. To generate reproducible data, researchers must understand the unique kinetic behavior of the nitrile warhead and implement self-validating assay designs.

Mechanistic Rationale: The Nitrile Warhead

The structural hallmark of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is its electrophilic nitrile group. In the drug discovery landscape, the nitrile group is prized for its mild electrophilic character compared to aldehydes or vinyl sulfones, which significantly reduces the risk of off-target toxicity and glutathione (GSH) depletion [[2]]().

When the compound enters the enzyme's active site, the catalytic dyad (Cys-His) facilitates a nucleophilic attack. The thiolate of the cysteine residue attacks the electron-deficient carbon of the nitrile, forming a reversible thioimidate adduct via a Pinner-like reaction 3. This two-step binding mechanism (initial non-covalent encounter followed by covalent bond formation) requires specific assay conditions to accurately measure potency and reversibility.

MOA A Cysteine Protease (Active Cys Thiolate) C Non-Covalent Encounter Complex A->C B 3-(5-Bromo-2-methoxyphenyl)- N-(cyanomethyl)propanamide B->C D Nucleophilic Attack (Thiolate on Nitrile) C->D Pinner reaction E Reversible Thioimidate Adduct Formation D->E Covalent Bond E->C Dissociation

Mechanism of reversible covalent inhibition by the nitrile warhead.

Comparative Performance Data

To objectively evaluate the performance of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide, we benchmark it against E-64 (a classic irreversible epoxide-based cysteine protease inhibitor) and a standard non-covalent analog.

Metric3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamideE-64 (Irreversible Control)Non-Covalent Analog
Binding Mechanism Reversible CovalentIrreversible CovalentReversible Non-Covalent
Inhibition Type Time-dependentTime-dependentRapid equilibrium
Typical IC₅₀ (Cathepsin L) 40 - 80 nM< 10 nM> 500 nM
Reversibility ( koff​ ) Yes (~0.005 s⁻¹)No (0 s⁻¹)Yes (> 0.1 s⁻¹)
Off-Target Reactivity (GSH) Low (Mild electrophile)High (Highly reactive)None
Assay Washout Recovery > 85% enzyme activity restored0% enzyme activity restored100% enzyme activity restored

Analysis: While E-64 exhibits a lower apparent IC₅₀, its irreversible nature leads to cumulative off-target effects in complex biological systems. The N -(cyanomethyl)propanamide compound strikes an optimal balance, achieving nanomolar potency through covalent engagement while maintaining reversibility to prevent long-term toxicity 4.

Self-Validating Experimental Protocols

To prevent literature reproducibility crises, experimental designs must account for the physical chemistry of the inhibitor. Below are the definitive protocols for evaluating this compound.

Protocol A: Continuous Fluorogenic Assay for IC₅₀ Determination

Objective: Accurately determine the half-maximal inhibitory concentration while preventing assay artifacts.

  • Buffer Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.5, 1 mM EDTA).

    • Causality: The acidic pH mimics the lysosomal microenvironment where target proteases (like Cathepsins) are active 4. EDTA chelates trace metals that could oxidize the catalytic cysteine.

  • Additive Integration: Add 1 mM Dithiothreitol (DTT) and 0.01% Triton X-100 immediately before use.

    • Causality: DTT is critical to maintain the active site cysteine in its reduced, nucleophilic thiolate state. Without DTT, the enzyme will spontaneously oxidize, yielding false-positive inhibition. Triton X-100 prevents the hydrophobic inhibitor from forming colloidal aggregates that cause promiscuous, non-specific enzyme inhibition .

  • Pre-incubation: Incubate the recombinant protease (e.g., 1 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 30 minutes at 37°C.

    • Causality: Covalent bond formation is time-dependent. Skipping pre-incubation will result in an artificially high IC₅₀, as the thioimidate adduct requires time to reach thermodynamic equilibrium .

  • Initiation: Add the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at a concentration equal to its Km​ . Monitor fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 15 minutes.

  • Validation Control: Always run a parallel plate with E-64 (positive control for complete inhibition) and DMSO vehicle (negative control).

Protocol B: Jump Dilution Assay for Reversibility

Objective: Prove that the covalent bond formed by the nitrile warhead is reversible, distinguishing it from irreversible toxicity.

  • High-Concentration Assembly: Pre-incubate the enzyme at a high concentration (100x the final assay concentration) with the inhibitor at 10x its IC₅₀ for 30 minutes.

  • Rapid Dilution: Dilute the complex 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate.

    • Causality: The massive dilution drops the free inhibitor concentration far below its IC₅₀. If the inhibitor is reversible, the equilibrium will shift, the covalent bond will break, and the enzyme will slowly regain activity. If irreversible (like E-64), the enzyme remains permanently inactive.

  • Kinetic Monitoring: Measure the recovery of enzymatic activity over 2 hours. Calculate the dissociation rate constant ( koff​ ) by fitting the progress curve to the integrated rate equation for slow-binding inhibition.

Workflow Step1 1. Pre-incubation Enzyme + 10x IC50 Inhibitor Step2 2. Equilibration (30 mins at 37°C) Step1->Step2 Step3 3. Rapid Dilution 100-fold in Assay Buffer + Substrate Step2->Step3 Step4 4. Continuous Monitoring Fluorometric Detection Step3->Step4 Step5 5. Kinetic Analysis Calculate Dissociation Rate Step4->Step5

Step-by-step jump dilution workflow for validating inhibitor reversibility.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules (MDPI / NIH). 2

  • Apoferritin encapsulation of cysteine protease inhibitors for cathepsin L inhibition in cancer cells. RSC Advances. 4

  • Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles. RSC (Universidade de São Paulo).

  • Novel compounds and compositions as protease inhibitors (Patent Data). NIH / PubChem. 1

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.